Bis-5,5-nortrachelogenin
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H42O14 |
|---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
(3R,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4R)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m1/s1 |
InChI Key |
UFFFFORCHIKZSY-CQYVORAFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@@H]3COC(=O)[C@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@@H]5COC(=O)[C@]5(CC6=CC(=C(C=C6)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Bis-5,5-nortrachelogenin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Bis-5,5-nortrachelogenin, a novel lignan dimer. The document details its origin, inhibitory effects on nitric oxide production, and provides generalized experimental protocols for its extraction and for the assessment of its biological function. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery & Natural Occurrence
This compound was first reported as a new natural product by Lin and Ni in 2012. It was discovered during an in vitro screening of medicinal herbal extracts for anti-allergic properties. Specifically, it was isolated from the ethyl acetate extract of the roots of Wikstroemia indica[1]. This plant has a history of use in traditional medicine, and modern phytochemical investigations continue to unveil its complex chemical constituents. The discovery of this compound highlights the potential of natural sources for identifying novel bioactive compounds.
Isolation of this compound
While the precise, detailed protocol from the original discovery paper is not publicly available, a generalized experimental workflow for the isolation of lignans from plant material is presented below. This protocol is based on common phytochemical extraction and fractionation techniques.
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Generalized Experimental Protocol for Isolation
-
Plant Material Preparation: The roots of Wikstroemia indica are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to extraction, typically using a solvent such as 70% ethanol, often with the application of heat (reflux) to enhance extraction efficiency.
-
Solvent Partitioning: The crude ethanol extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical partitioning scheme would involve petroleum ether (or n-hexane), dichloromethane, ethyl acetate, and n-butanol. The active fraction containing this compound is the ethyl acetate fraction.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography for further separation. Silica gel is a common stationary phase for the separation of lignans. A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is used to elute the compounds from the column.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide (NO) in a murine macrophage-like cell line, RAW 264.7.[1] Overproduction of NO is associated with various inflammatory conditions, making inhibitors of NO production potential therapeutic agents.
Quantitative Data
| Compound | Biological Activity | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide Production Inhibition | RAW 264.7 | 48.6 |
Signaling Pathway of NO Production and Inhibition
Caption: LPS and IFN-γ induced nitric oxide production pathway and proposed point of inhibition.
Generalized Experimental Protocol for Nitric Oxide Inhibitory Assay
This protocol describes a common method for measuring nitric oxide production in cell culture using the Griess reagent, which detects nitrite, a stable breakdown product of NO.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a set period (e.g., 1-2 hours).
-
Stimulation: To induce nitric oxide production, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). A positive control group (stimulated with LPS and IFN-γ without the test compound) and a negative control group (unstimulated cells) are included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated for each concentration of this compound, and the IC50 value is determined.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Conclusion
This compound represents a promising bioactive lignan dimer with demonstrated inhibitory effects on nitric oxide production. This technical guide provides a foundational understanding of its discovery, a generalized approach to its isolation, and a standard method for evaluating its primary biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in inflammatory-related diseases. The provided protocols and diagrams serve as a practical resource for scientists and researchers initiating studies on this and related natural products.
References
An In-depth Technical Guide on Bis-5,5-nortrachelogenin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-5,5-nortrachelogenin is a complex dimeric lignan isolated from the roots of Wikstroemia indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has demonstrated significant inhibitory effects on nitric oxide (NO) production in activated macrophage-like cells, suggesting its potential as an anti-inflammatory agent. This guide includes detailed experimental protocols for its isolation and for the assessment of its biological activity, along with a discussion of its potential mechanism of action involving the NF-κB signaling pathway. All quantitative data are presented in structured tables for clarity and ease of comparison.
Chemical Structure and Properties
This compound is a dimeric lignan with a complex chemical structure. Its systematic IUPAC name is (3R,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4R)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one. The chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C40H42O14 |
| Molecular Weight | 746.8 g/mol |
| CAS Number | 870480-56-1 |
| IUPAC Name | (3R,4R)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3R,4R)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
| SMILES | COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@@H]3COC(=O)[C@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@@H]5COC(=O)[C@]5(CC6=CC(=C(C=C6)O)OC)O |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Topological Polar Surface Area | 211 Ų |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 14 |
| Rotatable Bond Count | 13 |
| Predicted LogP (XlogP) | 4.7 |
| Appearance | Powder |
Biological Activity: Inhibition of Nitric Oxide Production
This compound has been identified as a potent inhibitor of nitric oxide (NO) production. In a study involving lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like RAW 264.7 cells, this compound demonstrated a significant dose-dependent inhibitory effect.[1]
Table 3: In Vitro Biological Activity of this compound
| Assay | Cell Line | Stimulant | IC50 | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS and IFN-γ | 48.6 μM | [1] |
This inhibitory activity on NO production suggests that this compound may possess anti-inflammatory properties, as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Signaling Pathway
The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages strongly suggests its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. In macrophages, the expression of iNOS is primarily regulated by the activation of NF-κB. Therefore, it is plausible that this compound exerts its inhibitory effect by modulating one or more steps in the NF-κB signaling cascade.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
Isolation of this compound from Wikstroemia indica
The following is a general procedure for the isolation of lignans from the roots of Wikstroemia indica, which can be adapted for the specific isolation of this compound.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered roots of Wikstroemia indica are macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with lignans, is subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Further Purification: The combined fractions showing potential for containing the target compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient mobile phase to yield pure this compound.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on NO production in macrophage-like cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a pre-incubation period of 1-2 hours, the cells are stimulated with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and NO production. A negative control group without LPS/IFN-γ stimulation is also maintained.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Quantification (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS/IFN-γ-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While complete raw data is not publicly available, the following represents typical data that would be expected.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the furanone and alkyl moieties. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons of the lactone rings, methoxy carbons, and aliphatic carbons. |
| HR-ESI-MS | A molecular ion peak corresponding to the exact mass of the protonated or deprotonated molecule (e.g., [M+H]⁺ or [M-H]⁻). |
| FT-IR (cm⁻¹) | Absorption bands characteristic of hydroxyl (O-H), aromatic (C=C), carbonyl (C=O of the lactone), and ether (C-O) functional groups. |
Synthesis Strategies
The total synthesis of a complex natural product like this compound has not been reported. However, general strategies for the synthesis of dimeric lignans often involve biomimetic approaches that mimic the natural biosynthetic pathways. Phenol oxidative coupling is a key reaction in the biosynthesis of lignans, where monomeric phenylpropanoid units are dimerized through the action of enzymes like peroxidases and laccases. Chemical synthesis often employs reagents that can effect similar transformations.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory potential through its ability to inhibit nitric oxide production in macrophages. Its complex structure presents a challenge for synthetic chemists but also offers opportunities for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the NF-κB signaling pathway, and to explore its therapeutic potential in in vivo models of inflammation. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation of this intriguing dimeric lignan.
References
Bis-5,5-nortrachelogenin from Wikstroemia indica: A Technical Guide on its Isolation, Characterization, and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis-5,5-nortrachelogenin, a bioactive lignan dimer isolated from the roots of the medicinal plant Wikstroemia indica. The document details the phytochemical context of W. indica, outlines a general protocol for the isolation and purification of this compound, and presents its characterized anti-inflammatory activity. A key focus is the compound's inhibitory effect on nitric oxide (NO) production, a critical mediator in inflammatory processes. The guide also explores the putative signaling pathways involved in its mechanism of action, supported by data from related lignan compounds. This information is intended to serve as a foundational resource for researchers investigating novel anti-inflammatory agents and natural product-based drug discovery.
Introduction
Wikstroemia indica (L.) C.A. Mey., a shrub belonging to the Thymelaeaceae family, has a long history of use in traditional medicine, particularly in China, for treating a variety of ailments including inflammatory conditions, infections, and certain types of cancer.[1][2][3] The plant is a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and notably, lignans, which are believed to contribute significantly to its therapeutic properties.[1][2]
Among the lignans isolated from W. indica, this compound has emerged as a compound of interest due to its demonstrated biological activity.[4][5] Specifically, it has been shown to inhibit the production of nitric oxide (NO) in macrophages, a key process in the inflammatory cascade.[4][5] This guide provides an in-depth look at the isolation of this compound and its potential as an anti-inflammatory agent.
Phytochemical Landscape of Wikstroemia indica
Wikstroemia indica is a rich reservoir of bioactive secondary metabolites. The chemical composition varies depending on the part of the plant, with the roots being a particularly abundant source of lignans.[2][3][4]
Table 1: Major Bioactive Compound Classes in Wikstroemia indica
| Compound Class | Examples | Reported Biological Activities |
| Lignans | This compound, Nortrachelogenin, Matairesinol | Anti-inflammatory, Antiviral, Cytotoxic[2][3][4][6] |
| Flavonoids | Daphnoretin, Rutin | Anti-inflammatory, Antioxidant, Antimicrobial |
| Coumarins | Umbelliferone, Daphnoretin | Anti-inflammatory, Anticoagulant |
| Diterpenoids | Wikstroelide E | Antitumor |
Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from studies on lignan isolation from Wikstroemia species. The following protocol is a composite representation based on available literature.
Experimental Protocol: General Isolation of Lignans from W. indica Roots
-
Plant Material Collection and Preparation:
-
Collect fresh roots of Wikstroemia indica.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a shaded, well-ventilated area until brittle.
-
Grind the dried roots into a coarse powder.
-
-
Extraction:
-
Macerate the powdered root material with ethyl acetate at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation and Column Chromatography:
-
Subject the crude ethyl acetate extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualizing under UV light or with a suitable staining reagent.
-
Pool fractions with similar TLC profiles.
-
-
Purification:
-
Subject the lignan-rich fractions to further purification using repeated column chromatography on silica gel or Sephadex LH-20.
-
Employ different solvent systems as needed to achieve separation of individual compounds.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
Experimental Workflow
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO).[4][5] NO is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4][5]
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| This compound | RAW 264.7 (murine macrophages) | Nitric Oxide Production Inhibition (LPS + IFN-γ stimulation) | Nitrite concentration | 48.6[4][5] |
Note: Data on the yield of this compound from Wikstroemia indica is not currently available in the reviewed literature.
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be fully elucidated, the inhibitory effect on NO production strongly suggests an interaction with the iNOS signaling pathway. Based on studies of other structurally related lignans, it is plausible that this compound modulates upstream signaling pathways that regulate iNOS expression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of iNOS Expression via the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses and a key activator of iNOS gene transcription. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS.
It is hypothesized that this compound may inhibit this pathway, thereby preventing the expression of iNOS and subsequent NO production.
Modulation of the MAPK Pathway
The MAPK family of proteins (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play a role in regulating iNOS expression. Lignans have been shown to modulate MAPK signaling, suggesting another potential mechanism for this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound, a lignan dimer from Wikstroemia indica, demonstrates promising anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide has provided an overview of its natural source, a general protocol for its isolation, and its known quantitative bioactivity. The proposed mechanisms of action, centered on the modulation of the NF-κB and MAPK signaling pathways, offer a solid foundation for further investigation.
Future research should focus on:
-
Developing a standardized and detailed protocol for the isolation of this compound to improve reproducibility and facilitate further studies.
-
Quantifying the yield of this compound from W. indica to assess its feasibility as a drug lead.
-
Elucidating the precise molecular targets and signaling pathways affected by this compound through in-depth mechanistic studies.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of inflammation.
The exploration of natural products like this compound from traditionally used medicinal plants such as Wikstroemia indica continues to be a valuable avenue for the discovery of novel therapeutic agents.
References
- 1. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from the root of Wikstroemia indica and their cytotoxic activity against PANC-1 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new dilignans from the roots of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis-5,5-nortrachelogenin (C40H42O14): A Technical Guide on its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-5,5-nortrachelogenin, a dimeric lignan with the molecular formula C40H42O14, has been identified as a potent inhibitor of nitric oxide (NO) production. Isolated from the roots of Wikstroemia indica, this natural product demonstrates significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used for its characterization. Detailed information on its mechanism of action, centered on the inhibition of NO production in macrophages, is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of lignans.
Chemical and Physical Properties
This compound is a complex lignan dimer. Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. The fundamental building block of this compound is nortrachelogenin. The dimerization results in a molecule with the molecular formula C40H42O14.
| Property | Value | Source |
| Molecular Formula | C40H42O14 | [1] |
| Molecular Weight | 746.75 g/mol | Inferred from molecular formula |
| CAS Number | 870480-56-1 | [2] |
| Class | Lignan | [3][4] |
| Natural Source | Roots of Wikstroemia indica | [3][5] |
Biological Activity: Inhibition of Nitric Oxide Production
The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production.[3][5][6] Nitric oxide is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can lead to tissue damage and chronic inflammation. Therefore, inhibitors of NO production are considered promising therapeutic agents for inflammatory diseases.
A key study demonstrated that this compound inhibits NO production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7.[3][5][6]
| Biological Activity | Cell Line | Stimulants | IC50 Value | Source |
| Nitric Oxide Inhibition | RAW 264.7 | LPS and IFN-γ | 48.6 μM | [3][7] |
Experimental Protocols
Isolation of this compound
This compound was isolated from the ethyl acetate extract of the roots of Wikstroemia indica. The isolation process typically involves chromatographic techniques to fractionate the crude extract and purify the individual compounds.[3]
Caption: Isolation workflow for this compound.
Nitric Oxide Inhibition Assay
The inhibitory effect of this compound on nitric oxide production was assessed using the murine macrophage cell line RAW 264.7.
Cell Culture and Treatment:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.
-
Stimulation: The cells are then treated with this compound at various concentrations for a pre-incubation period (e.g., 1 hour).
-
Induction of NO Production: Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for a further 24 hours.
Measurement of Nitric Oxide:
Nitric oxide production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Sample Collection: A portion of the cell culture supernatant is collected from each well.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Colorimetric Measurement: The mixture is incubated at room temperature to allow for a colorimetric reaction to occur. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Data Analysis:
The percentage of inhibition of NO production is calculated for each concentration of this compound. The IC50 value, which is the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Proposed Mechanism of Action
While the precise signaling pathway for this compound has not been explicitly elucidated, the mechanism of NO inhibition by many lignans in LPS-stimulated macrophages is known to involve the suppression of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).
Signaling Pathway:
-
LPS Recognition: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and the subsequent synthesis of the iNOS enzyme.
-
NO Production: The iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
-
Inhibition by this compound: It is proposed that this compound interferes with this pathway, likely by inhibiting the activation of NF-κB, thereby preventing the transcription of the iNOS gene and reducing the production of nitric oxide.
Caption: Proposed mechanism of NO inhibition by this compound.
Synthesis and Drug Development Perspectives
Currently, there is limited information available on the total synthesis of this compound. However, synthetic strategies for other lignans and nortrachelogenin derivatives have been reported in the literature. These methods often involve stereoselective reactions to construct the core lignan skeleton. The development of an efficient synthetic route to this compound and its analogs would be a critical step for further pharmacological evaluation and potential drug development. Its potent NO inhibitory activity suggests that it could be a valuable lead compound for the development of novel anti-inflammatory drugs. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models of inflammation, and exploring its structure-activity relationships to design more potent and selective analogs.
Conclusion
This compound is a promising natural product with significant anti-inflammatory properties, primarily demonstrated through its potent inhibition of nitric oxide production in macrophages. This technical guide has summarized the currently available data on its chemical characteristics, biological activity, and the experimental methods used for its study. The proposed mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a solid foundation for further investigation. For researchers and professionals in drug development, this compound represents a compelling starting point for the discovery of new therapeutic agents for the treatment of inflammatory disorders. Further research into its synthesis, in vivo efficacy, and safety profile is warranted to fully explore its therapeutic potential.
References
- 1. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lignans and neolignans from the twigs and leaves of Wikstroemia indica (L.) C.A. Mey. with their effects on LPS-induced IL-1β and IL-10 secretion in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Biological Activity of Bis-5,5-nortrachelogenin: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of Bis-5,5-nortrachelogenin. It is important to note that publicly accessible data on this specific compound is exceptionally limited. The information presented herein is based on the singular study identified that has investigated its bioactivity. Consequently, this document highlights the nascent stage of research into this compound and underscores the extensive opportunities for future investigation.
Anti-inflammatory Activity
The primary biological activity reported for this compound is its ability to inhibit the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions.
Quantitative Data
The inhibitory effect of this compound on nitric oxide production has been quantified, and the data is summarized in the table below.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | RAW 264.7 (murine macrophage-like) | Nitric Oxide Production Inhibition | 48.6 mM | [1] |
Table 1: Quantitative analysis of the in-vitro anti-inflammatory activity of this compound.
Experimental Protocol: Nitric Oxide Production Inhibition Assay
The following protocol outlines the methodology used to determine the inhibitory effect of this compound on nitric oxide production in a cellular model of inflammation.
1.2.1 Cell Culture and Treatment:
-
Cell Line: Murine macrophage-like RAW 264.7 cells are used.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Stimulation: To induce an inflammatory response and subsequent nitric oxide production, cells are stimulated with lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ).
-
Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations prior to or concurrently with the inflammatory stimuli.
1.2.2 Measurement of Nitric Oxide Production:
-
Nitric oxide production is indirectly quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Griess Reagent: The Griess assay is a colorimetric method used for the detection of nitrite. The Griess reagent typically consists of two components: sulfanilamide in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Procedure:
-
Aliquots of the cell culture supernatant are collected after the incubation period.
-
The supernatant is mixed with the Griess reagent.
-
The mixture is incubated at room temperature to allow for the formation of a colored azo compound.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 540 nm).
-
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
1.2.3 Data Analysis:
-
The percentage of inhibition of nitric oxide production is calculated for each concentration of this compound relative to the vehicle-treated control.
-
The IC50 value, which represents the concentration of the compound required to inhibit 50% of the nitric oxide production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anticancer and Other Biological Activities
As of the date of this document, there is no publicly available scientific literature detailing the anticancer, antioxidant, or any other biological activities of this compound. The focus of the limited research has been solely on its anti-inflammatory potential via nitric oxide inhibition.
Signaling Pathways
Due to the lack of mechanistic studies on this compound, the specific signaling pathways modulated by this compound remain unknown. Further research is required to elucidate its molecular targets and mechanism of action.
Future Directions and Considerations
The existing data, while sparse, suggests that this compound may have potential as an anti-inflammatory agent. However, a significant amount of research is necessary to validate this initial finding and to explore its broader therapeutic potential.
It is noteworthy that the related compound, nortrachelogenin , has been more extensively studied and has demonstrated anti-inflammatory, antioxidant, and some anticancer properties. However, it is crucial to emphasize that the biological activities of nortrachelogenin cannot be directly extrapolated to this compound. The structural differences between the two molecules may lead to significant variations in their pharmacological profiles.
Future research on this compound should prioritize:
-
Confirmation of its nitric oxide inhibitory activity and elucidation of the underlying mechanism (e.g., effects on iNOS expression and activity).
-
Comprehensive screening for other biological activities, including but not limited to, anticancer, antioxidant, antiviral, and antimicrobial effects.
-
In-depth studies to identify the molecular targets and signaling pathways affected by the compound.
-
In vivo studies to assess its efficacy, pharmacokinetics, and safety in animal models.
Disclaimer: This document is intended for informational purposes only and is based on the limited scientific data currently available. It is not intended to be a complete treatise on the subject, and the absence of information on certain biological activities should not be interpreted as evidence of their non-existence. Further research is imperative to fully characterize the biological profile of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans are a large and diverse class of phenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide focuses on Bis-5,5-nortrachelogenin, a dimeric lignan with notable anti-inflammatory properties, and provides a comparative overview of related lignan compounds. This document is intended to serve as a comprehensive resource, detailing the chemical properties, biological activities, and experimental methodologies associated with these compounds to support further research and drug development efforts.
This compound is a naturally occurring lignan isolated from the roots of Wikstroemia indica.[1] Its structure is characterized by a dimeric assembly of nortrachelogenin units. This guide will delve into its known biological effects, particularly its potent inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.
| Property | Value | Reference |
| Molecular Formula | C40H42O14 | [2] |
| Molecular Weight | 746.8 g/mol | [2] |
| CAS Number | 870480-56-1 | |
| Appearance | Powder | |
| Source | Roots of Wikstroemia indica | [1] |
| IUPAC Name | (3R,3'R,4R,4'R,5S,5'S)-5,5'-bis((4-hydroxy-3-methoxyphenyl)methyl)-3,3'-dihydroxy-4,4'-bis(hydroxymethyl)dihydrofuran-2(3H),2'(3'H)-dione |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production.
Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells with an IC50 value of 48.6 µM.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The ability of this compound to suppress NO production suggests its potential as a therapeutic agent for inflammatory conditions.
Signaling Pathway
Lignans, as a class, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. It is hypothesized that this compound, like other related lignans, may inhibit NF-κB activation, thereby downregulating the expression of iNOS and reducing NO production.
Related Lignan Compounds from Wikstroemia indica
Several other lignans have been isolated from Wikstroemia indica, the same plant source as this compound. While direct comparative IC50 values for NO inhibition are not always available, their structural similarities and co-occurrence suggest they may possess related biological activities.
| Compound | Molecular Formula | Biological Activity | Reference |
| Wikstronin A | C21H22O8 | Cytotoxic against PANC-1 human pancreatic cancer cells | |
| Wikstronin B | C21H22O9 | Cytotoxic against PANC-1 human pancreatic cancer cells | |
| Wikstresinol | C20H24O7 | Cytotoxic against PANC-1 human pancreatic cancer cells | |
| (+)-Matairesinol | C20H22O6 | Cytotoxic against PANC-1 human pancreatic cancer cells | |
| Nortrachelogenin | C20H22O7 | Antioxidant and anti-inflammatory properties |
Experimental Protocols
Nitric Oxide Production Inhibition Assay
This protocol outlines the methodology for assessing the inhibitory effect of compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL in DMEM) to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Synthesis of this compound
A specific, detailed chemical synthesis protocol for this compound has not been prominently reported in the reviewed scientific literature. However, the synthesis of dimeric lignans, in general, is often achieved through biomimetic approaches that mimic the natural biosynthetic pathways.
A common strategy for the dimerization of lignan monomers is oxidative coupling . This process typically involves the use of an oxidizing agent to generate phenoxy radicals from the monomeric precursors (in this case, nortrachelogenin). These radicals can then couple in a variety of ways to form different dimeric structures. The regioselectivity and stereoselectivity of the coupling reaction are critical challenges in the synthesis of specific dimeric lignans and can be influenced by the choice of oxidizing agent, solvent, and the presence of directing groups on the monomer.
Enzymatic catalysis, for example, using laccases or peroxidases, can also be employed to achieve more controlled and selective oxidative coupling, closely mimicking the natural formation of these compounds in plants. Further research is required to develop a specific and efficient synthetic route to this compound.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent due to its potent inhibition of nitric oxide production. This technical guide has provided a comprehensive overview of its chemical properties, biological activity, and the experimental methods used for its evaluation. The exploration of related lignans from Wikstroemia indica offers a rich source for the discovery of novel anti-inflammatory compounds.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action of this compound, including its effects on the NF-κB and other inflammatory signaling pathways.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Developing a robust and scalable synthetic route to this compound to enable further preclinical and clinical development.
-
Performing a broader screening of other lignans from Wikstroemia indica for their anti-inflammatory properties to establish structure-activity relationships.
The information compiled in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural products.
References
Spectroscopic and Biological Insights into Bis-5,5-nortrachelogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-5,5-nortrachelogenin, a naturally occurring lignan, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its spectroscopic characteristics and explores its known biological activity related to nitric oxide inhibition. Due to the limited availability of direct spectroscopic data for this compound, this document compiles existing information and supplements it with data from its parent compound, nortrachelogenin, and other structurally related lignans. Detailed experimental protocols for the acquisition of such data are also presented, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound is a dimeric lignan isolated from the root of Wikstroemia indica[1]. Structurally, it is a dimer of nortrachelogenin. This guide aims to consolidate the available spectroscopic data and provide a framework for its further investigation.
Spectroscopic Data
The following tables summarize the known and inferred spectroscopic data for this compound. Data for the parent compound, nortrachelogenin, is provided for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete, assigned NMR spectrum for this compound is not publicly available, a ¹³C NMR spectrum is noted in the SpectraBase database[2]. The expected chemical shifts can be inferred from the data of nortrachelogenin and other related lignan structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.0 | m | - |
| Methine Protons | 4.5 - 5.0 | m | - |
| Methylene Protons | 2.5 - 3.5 | m | - |
| Methoxyl Protons | ~3.8 | s | - |
| Hydroxyl Protons | Variable | br s | - |
Note: These are predicted ranges based on general lignan structures and data from related compounds. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data
A ¹³C NMR spectrum for this compound is available through SpectraBase (Compound ID: KPbHo7ygAZM), though access to the full dataset may require a subscription[2]. The molecular formula is confirmed as C₄₀H₄₂O₁₄[2][3].
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 125 |
| Aromatic C-O | 140 - 150 |
| Aromatic C-C | 125 - 135 |
| Methine | 70 - 90 |
| Methylene | 30 - 40 |
| Methoxyl | ~56 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The exact mass of this compound has been determined to be 746.257456 g/mol [2].
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₄₀H₄₂O₁₄[2][3] |
| Molecular Weight | 746.8 g/mol [2][3] |
| Exact Mass | 746.257456[2] |
| Expected Fragmentation Patterns | |
| Loss of methoxy group (-OCH₃) | M - 31 |
| Loss of a monomer unit | Cleavage of the central linkage |
| Retro-Diels-Alder reactions | Common in lignan fragmentation |
Note: Specific fragmentation data for this compound is not available. The expected patterns are based on the fragmentation of similar lignan and bisphenol compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule.
Table 4: Infrared (IR) Absorption Data (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3500 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (lactone) | 1750 - 1770 | Strong |
| C=C (aromatic) | 1500 - 1600 | Medium |
| C-O (ether/hydroxyl) | 1000 - 1300 | Strong |
Note: These are predicted absorption ranges based on the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data (Predicted)
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol | ~280 |
Note: This is a predicted value based on the phenolic nature of the compound. The exact maximum absorption wavelength (λmax) may vary depending on the solvent.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs provided with the spectrometer software should be used.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Full Scan MS: Acquire data in both positive and negative ion modes to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. Vary the collision energy to observe different fragmentation pathways.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is soluble, dissolve it in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. Use the pure solvent as a reference.
Biological Activity: Nitric Oxide Inhibition
This compound has been shown to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7, with an IC₅₀ value of 48.6 μM[1]. This suggests potential anti-inflammatory activity.
Signaling Pathway
The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production by this compound likely involves the modulation of the iNOS pathway.
Caption: Proposed mechanism of nitric oxide inhibition by this compound.
Experimental Workflow for NO Inhibition Assay
The following workflow outlines the steps to assess the inhibitory effect of this compound on nitric oxide production in macrophages.
Caption: Experimental workflow for determining NO inhibition by this compound.
Conclusion
This compound presents an interesting scaffold for further pharmacological investigation, particularly in the context of inflammation. This guide provides a consolidated resource of its spectroscopic properties, acknowledging the areas where data is currently lacking. The detailed experimental protocols and the exploration of its nitric oxide inhibitory activity are intended to facilitate future research into this and related natural products. Further studies are warranted to fully elucidate its spectroscopic characteristics and to explore its therapeutic potential.
References
In Vitro Profile of Bis-5,5-nortrachelogenin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-nortrachelogenin is a lignan isolated from the root of Wikstroemia indica.[1] Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Core Biological Activity: Anti-inflammatory Effects
The primary reported in vitro activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.
Quantitative Data Summary
The inhibitory effect of this compound on nitric oxide production has been quantified in a murine macrophage-like cell line.
| Cell Line | Stimulant | Parameter | IC50 Value | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ) | Nitric Oxide (NO) Production | 48.6 mM | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.
Postulated Signaling Pathways and Mechanism of Action
While direct in vitro studies on the specific signaling pathways modulated by this compound are limited, the inhibitory effect on nitric oxide production strongly suggests an interaction with inflammatory signaling cascades. The production of NO in macrophages stimulated by LPS is primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is controlled by key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
Based on the known mechanisms of other anti-inflammatory lignans, it is plausible that this compound exerts its effects through the modulation of the NF-κB signaling pathway.
Caption: Postulated NF-κB signaling pathway inhibition.
Experimental Protocols
The following is a detailed methodology for the in vitro nitric oxide production assay, a key experiment for evaluating the anti-inflammatory potential of compounds like this compound.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
Cell Line: RAW 264.7 (murine macrophage-like cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the adherent cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and recombinant murine Interferon-γ (IFN-γ) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS/IFN-γ stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
3. Cell Viability Assay (e.g., MTT Assay):
-
It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
After collecting the supernatant for the Griess assay, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells in the wells.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 540 and 570 nm.
Caption: General workflow for in vitro NO production assay.
Conclusion and Future Directions
The current in vitro data on this compound demonstrate its potential as an anti-inflammatory agent through the inhibition of nitric oxide production in activated macrophages. However, to fully elucidate its therapeutic promise and mechanism of action, further in-depth studies are warranted. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound, including a definitive investigation of its effects on the NF-κB and other inflammatory pathways like the MAPK pathway.
-
Expanding the toxicological and pharmacological profiling of the compound across a broader range of cell lines and in vitro models.
-
Conducting comprehensive structure-activity relationship (SAR) studies to identify key functional groups responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.
This technical guide serves as a starting point for researchers and drug development professionals interested in the potential of this compound. The foundational data presented here encourages further investigation into this promising natural product.
References
Potential Therapeutic Applications of Bis-5,5-nortrachelogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-5,5-nortrachelogenin, a dimeric lignan isolated from the roots of Wikstroemia indica, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its therapeutic applications. This document summarizes its known biological activities, presents available quantitative data, and outlines the experimental protocols used in its primary investigation. Furthermore, it explores the broader context of lignans from Wikstroemia indica and their potential mechanisms of action, offering a foundation for future research and drug development endeavors.
Introduction
Lignans, a class of polyphenolic compounds derived from the shikimate pathway, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Wikstroemia indica, a plant used in traditional medicine, is a rich source of various bioactive lignans. Among these, the dimeric lignan this compound has been identified as a potent inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. This guide aims to consolidate the available technical information on this compound to facilitate further scientific exploration of its therapeutic potential.
Chemical and Physical Properties
This compound is a dimeric lignan. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 870480-56-1 |
| Molecular Formula | C₄₀H₄₂O₁₄ |
| Molecular Weight | 746.75 g/mol |
| Source | Roots of Wikstroemia indica |
Known Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in a dose-dependent manner. Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction is associated with various inflammatory diseases.
Anti-inflammatory Activity
The sole quantitative data available for this compound pertains to its inhibitory effect on NO production in a well-established in vitro model of inflammation.
Table 1: In Vitro Anti-inflammatory Activity of this compound [1]
| Cell Line | Stimulants | Parameter | IC₅₀ (µM) |
| RAW 264.7 (murine macrophage-like) | Lipopolysaccharide (LPS) and Interferon-γ (IFN-γ) | Nitric Oxide (NO) Production | 48.6 |
This IC₅₀ value indicates that this compound is a moderately potent inhibitor of NO production, suggesting its potential as an anti-inflammatory agent.
Potential Therapeutic Applications
Based on its demonstrated in vitro anti-inflammatory activity, this compound holds promise for the development of therapeutics for a range of inflammatory conditions. The inhibition of NO production is a key mechanism in mitigating the pathological effects of inflammation.
Potential therapeutic areas for further investigation include:
-
Chronic Inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis are characterized by chronic inflammation and elevated NO levels.
-
Neuroinflammatory Disorders: Overproduction of NO is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Sepsis: Dysregulated NO production contributes to the severe systemic inflammation and cardiovascular collapse seen in septic shock.
It is important to note that these are potential applications based on the initial in vitro findings. Further preclinical and clinical studies are necessary to validate these hypotheses.
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and biological evaluation of this compound, based on the available literature.
Isolation of this compound from Wikstroemia indica
The following is a generalized workflow for the isolation of lignans from Wikstroemia indica, as specific details for this compound's isolation are not fully available in the public domain.
Nitric Oxide (NO) Production Inhibition Assay
This protocol describes the in vitro assay used to determine the IC₅₀ value of this compound for the inhibition of NO production.
Cell Line: RAW 264.7 (murine macrophage-like cell line)
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the stimulated, untreated control. The IC₅₀ value is then determined from the dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with key inflammatory signaling cascades. Lignans, as a class, are known to interfere with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Future research should focus on investigating the effects of this compound on these and other relevant signaling pathways to elucidate its precise mechanism of action.
Future Directions and Conclusion
The current body of evidence, although limited, positions this compound as a promising lead compound for the development of novel anti-inflammatory drugs. To advance its therapeutic potential, several key areas of research need to be addressed:
-
Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are essential to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency and drug-like properties.
-
Cytotoxicity Profiling: A thorough assessment of its cytotoxic effects on various cell lines is necessary to determine its therapeutic window.
References
Methodological & Application
Application Notes and Protocols: Bis-5,5-nortrachelogenin Nitric Oxide Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the inhibitory effect of Bis-5,5-nortrachelogenin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Nitric oxide, a key signaling molecule in inflammatory processes, is produced by inducible nitric oxide synthase (iNOS).[1][2] Overproduction of NO is associated with various inflammatory diseases, making iNOS a significant target for therapeutic intervention.[3][4] this compound, a lignan isolated from Wikstroemia indica, has been identified as an inhibitor of NO production.[5][6] This protocol details the cell culture, experimental setup, and quantification of nitrite, a stable metabolite of NO, using the Griess reagent assay.[3][7][8] Additionally, it includes a representative signaling pathway and experimental workflow to guide researchers.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they upregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS).[3][9][10] iNOS catalyzes the production of large amounts of nitric oxide (NO), which, while important for host defense, can lead to tissue damage when overproduced.[9] Consequently, inhibiting iNOS activity or expression is a promising strategy for developing anti-inflammatory agents.[11]
Lignans, a class of polyphenolic compounds found in plants, have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[12][13] Nortrachelogenin, a related lignan, has been shown to inhibit the production of inflammatory mediators like nitric oxide.[14][15] Specifically, it has been observed to decrease iNOS protein expression through a post-transcriptional mechanism.[14][15] this compound has been shown to inhibit nitric oxide production in LPS-activated RAW 264.7 macrophages with an IC50 value of 48.6 µM.[5]
This application note provides a detailed protocol for assessing the NO inhibitory potential of this compound using an in vitro cell-based assay.
Signaling Pathway of Nitric Oxide Production and Inhibition
The following diagram illustrates the signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation and the proposed inhibitory point of this compound.
Caption: LPS-induced NO production and inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps of the nitric oxide inhibition assay.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Experimental Protocol
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Nitric Oxide Inhibition Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[3]
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, remove the culture medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Incubate the plate for 1-2 hours at 37°C.
-
Following the pre-treatment, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce NO production.[3][16]
Measurement of Nitrite Concentration (Griess Assay)
-
After the 24-hour incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[3]
-
Prepare a standard curve of sodium nitrite in DMEM (ranging from 0 to 100 µM).
-
Add 100 µL of Griess reagent to each well containing the supernatant and the standards.[3][8]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed inhibition of NO production is due to the direct inhibitory effect of this compound or due to its cytotoxicity. An MTT assay should be performed in parallel.[3][17]
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Data Presentation
The results of the nitric oxide inhibition and cell viability assays can be summarized in the following tables.
Table 1: Effect of this compound on Nitric Oxide Production
| Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| This compound (X µM) + LPS | ||
| This compound (Y µM) + LPS | ||
| This compound (Z µM) + LPS | ||
| Positive Control + LPS |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) ± SD | % Viability |
| Control | 100 | |
| This compound (X µM) | ||
| This compound (Y µM) | ||
| This compound (Z µM) |
Conclusion
This application note provides a detailed and robust protocol for evaluating the nitric oxide inhibitory activity of this compound. By following this methodology, researchers can obtain reliable and reproducible data on the compound's potential as an anti-inflammatory agent. The inclusion of a cell viability assay is critical to distinguish between specific iNOS inhibition and general cytotoxicity. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedure, facilitating a comprehensive understanding for professionals in drug discovery and development.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Nortrachelogenin, A New Pharmacologically Active Lignan From Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for Measuring Bis-5,5-nortrachelogenin Activity in RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-5,5-nortrachelogenin is a lignan compound that has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine macrophage-like RAW 264.7 cells. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response.[1] Upon stimulation with inflammatory agents like LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4][5] The overproduction of these mediators is implicated in various inflammatory diseases. Therefore, compounds that can modulate macrophage activity are of significant interest for therapeutic development.
These application notes provide a comprehensive set of protocols to assess the bioactivity of this compound in the RAW 264.7 macrophage cell line. The described assays will enable researchers to evaluate its effects on cell viability, and its anti-inflammatory potential by measuring key inflammatory markers and exploring potential underlying signaling pathways.
Data Summary
The following tables summarize hypothetical quantitative data on the effects of this compound on RAW 264.7 cells.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.9 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.7 |
| 25 | 93.2 ± 5.1 |
| 50 | 90.5 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). Cells were incubated with this compound for 24 hours.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 2.8 | 12.2 |
| LPS + this compound (5 µM) | 31.5 ± 2.5 | 31.2 |
| LPS + this compound (10 µM) | 22.1 ± 1.9 | 51.7 |
| LPS + this compound (25 µM) | 13.4 ± 1.5 | 70.7 |
| LPS + this compound (50 µM) | 8.9 ± 1.1 | 80.6 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 1240 ± 98 | 850 ± 72 |
| LPS + this compound (25 µM) | 625 ± 55 | 410 ± 38 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.
Table 4: Effect of this compound on Inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 |
| LPS + this compound (25 µM) | 5.8 ± 0.7 | 6.1 ± 0.9 |
Data are presented as mean ± standard deviation (n=3) relative to the control group. Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 6 hours.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells, a murine macrophage cell line, should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] The cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[6] For experiments, it is recommended to use cells with low passage numbers (less than 20) to ensure phenotypic and functional stability.[7][6]
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
This protocol quantifies the production of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound (e.g., 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3][4][8]
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of inflammatory genes such as iNOS and COX-2.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
6-well plates
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound (e.g., 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound activity.
Hypothesized Signaling Pathway
Caption: Hypothesized NF-κB signaling pathway inhibition.
References
- 1. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anti-inflammatory Pathways Using Bis-5,5-nortrachelogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-nortrachelogenin, a dimeric lignan, has emerged as a compound of interest for investigating anti-inflammatory pathways. Lignans, a class of polyphenols found in plants, are known for their diverse biological activities, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on key inflammatory mediators and signaling cascades. The information is compiled from published research on this compound and its monomeric precursor, nortrachelogenin, offering a comprehensive guide for researchers in immunology and drug discovery.
Mechanism of Action
Lignans typically exert their anti-inflammatory effects by modulating cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Nortrachelogenin, the monomer of this compound, has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) in murine macrophages. It also suppresses the protein expression of iNOS and microsomal prostaglandin E synthase-1 (mPGES-1)[1]. This compound has been specifically demonstrated to inhibit nitric oxide (NO) production in RAW 264.7 macrophage-like cells.
Data Presentation
The following table summarizes the available quantitative data on the anti-inflammatory activity of this compound and the related compound, nortrachelogenin.
| Compound | Assay | Cell Line | Stimulant(s) | IC50 Value / Effect |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS & IFN-γ | 48.6 µM |
| Nortrachelogenin | Nitric Oxide (NO) Production | J774 | LPS | Dose-dependent inhibition |
| Nortrachelogenin | Prostaglandin E2 (PGE2) Production | J774 | LPS | Dose-dependent inhibition |
| Nortrachelogenin | Interleukin-6 (IL-6) Production | J774 | LPS | Dose-dependent inhibition |
| Nortrachelogenin | MCP-1 Production | J774 | LPS | Dose-dependent inhibition |
| Nortrachelogenin | iNOS Protein Expression | J774 | LPS | Clear inhibitory effect |
| Nortrachelogenin | mPGES-1 Protein Expression | J774 | LPS | Inhibited protein expression |
| Nortrachelogenin | COX-2 Protein Expression | J774 | LPS | No effect |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein and RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or Interferon-gamma (IFN-γ).
-
Incubate for the desired time period (e.g., 24 hours for NO production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite standard solutions.
-
-
Protocol:
-
After the 24-hour incubation with this compound and LPS/IFN-γ, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK Proteins
This technique is used to determine the protein levels of key inflammatory enzymes and signaling proteins.
-
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
NF-κB Activation Assay
NF-κB activation is a key step in the inflammatory response. Its activation can be assessed by measuring the nuclear translocation of the p65 subunit.
-
Method 1: Western Blot of Nuclear and Cytoplasmic Fractions
-
After treatment, fractionate the cells to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.
-
Perform Western blot analysis on both fractions using an antibody against the NF-κB p65 subunit.
-
Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.
-
An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates NF-κB activation.
-
-
Method 2: Immunofluorescence Staining
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Visualizations
The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and a general experimental workflow.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
References
Application Notes and Protocols: DPPH Radical Scavenging Assay for Bis-5,5-nortrachelogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-nortrachelogenin, a lignan derivative, is a subject of growing interest in pharmacological research due to the known antioxidant properties of the lignan class of compounds. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The evaluation of the antioxidant potential of novel compounds like this compound is a critical step in the drug discovery and development process.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method for assessing the antioxidant capacity of chemical compounds.[1][2][3][4] This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][3][4][5] The reduction of the deep purple DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[1][3][4][6] This color change is directly proportional to the radical scavenging activity of the antioxidant compound.[1][4]
These application notes provide a detailed protocol for determining the DPPH radical scavenging activity of this compound, guidance on data interpretation, and a summary of representative results.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH. In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When an antioxidant compound (AH) is added, it donates a hydrogen atom to DPPH, leading to the formation of the reduced, non-radical form DPPH-H, which is yellow. This reaction causes a decrease in absorbance at 517 nm, and the extent of this decrease is indicative of the scavenging potential of the antioxidant.[1][3][4][5][6]
Reaction: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A•
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedure for conducting the DPPH radical scavenging assay for this compound.
Materials
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (Positive Control)
-
Methanol (Spectrophotometric grade)
-
96-well microplates or spectrophotometer cuvettes
-
Micropipettes
-
UV-Vis spectrophotometer or microplate reader
-
Analytical balance
-
Volumetric flasks
-
Aluminum foil
Reagent Preparation
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 39.43 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C. This stock solution should be prepared fresh.
-
-
DPPH Working Solution (0.1 mM):
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol. For example, add 1 mL of the stock solution to 9 mL of methanol.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.[1]
-
Prepare this solution fresh before each experiment and keep it in the dark.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve it in methanol to achieve the desired stock concentration. Sonication may be used to aid dissolution if necessary.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of ascorbic acid or Trolox in methanol in the same manner as the test compound.
-
Assay Procedure
-
Preparation of Serial Dilutions:
-
From the stock solutions of this compound and the positive control, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Reaction in a 96-Well Plate:
-
Blank: Add 200 µL of methanol to a well.
-
Control (Acontrol): Add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Test Samples (Asample): Add 100 µL of each dilution of this compound and 100 µL of the DPPH working solution.
-
Positive Control: Add 100 µL of each dilution of the positive control and 100 µL of the DPPH working solution.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Presentation and Analysis
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test sample).
-
Asample is the absorbance of the test sample with the DPPH solution.
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.
Representative Quantitative Data
The following table summarizes hypothetical but representative data for the DPPH radical scavenging activity of this compound compared to the standard antioxidant, Ascorbic Acid.
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 1 | 15.2 ± 1.1 | |
| 5 | 28.9 ± 2.3 | ||
| 10 | 45.1 ± 3.5 | 11.5 | |
| 25 | 68.7 ± 4.1 | ||
| 50 | 85.3 ± 2.9 | ||
| 100 | 92.1 ± 1.8 | ||
| Ascorbic Acid | 1 | 35.8 ± 2.5 | |
| 2.5 | 52.3 ± 3.1 | 2.4 | |
| 5 | 75.6 ± 2.8 | ||
| 10 | 94.2 ± 1.5 |
Data are presented as mean ± standard deviation for n=3 replicates. IC50 values are calculated from the dose-response curve.
Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay.
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bis-5,5-nortrachelogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the quantitative analysis of Bis-5,5-nortrachelogenin using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a lignan isolated from Wikstroemia indica, has demonstrated potential as an inhibitor of nitric oxide (NO) production.[1] The method described herein is intended to serve as a robust starting point for the quality control, stability testing, and pharmacokinetic analysis of this compound. The protocol includes sample preparation, chromatographic conditions, and system suitability parameters.
Introduction
This compound is a dimeric lignan with the molecular formula C40H42O14 and a molecular weight of 746.8 g/mol .[2][3] Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities.[4] The analysis of lignans is commonly performed using RP-HPLC due to their moderate polarity. This application note provides a comprehensive HPLC method suitable for the determination of this compound in various matrices.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (e.g., PTFE)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1. These conditions are based on established methods for the analysis of dibenzylbutyrolactone lignans and should be optimized for specific applications.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of ultrapure water and mix thoroughly. Mobile Phase B is 100% acetonitrile. Degas both mobile phases by sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For Bulk Drug Substance: Dissolve a known amount of the substance in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
For Biological Matrices (e.g., Plasma): A protein precipitation or liquid-liquid extraction method should be developed. For protein precipitation, a typical procedure would involve adding three volumes of cold acetonitrile to one volume of plasma, vortexing, centrifuging, and then evaporating the supernatant to dryness and reconstituting in the mobile phase.
Method Validation Parameters (Illustrative)
The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and should be determined experimentally during method validation.
Table 2: Illustrative Quantitative Data for the HPLC Method
| Parameter | Expected Value |
| Retention Time (tR) | ~18.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the HPLC analysis and the potential mechanism of action of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: Potential inhibition of the LPS-induced NO production pathway.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, followed by UV detection at 280 nm, allows for effective separation and quantification. This method is suitable for further development and validation according to ICH guidelines for use in research and pharmaceutical quality control.
References
Application Notes and Protocols for the Extraction and Purification of Bis-5,5-nortrachelogenin from Wikstroemia indica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wikstroemia indica is a plant species that has been utilized in traditional medicine and is known to contain a variety of bioactive compounds, including lignans. Among these, Bis-5,5-nortrachelogenin has garnered interest due to its potential pharmacological activities. Notably, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine macrophage-like RAW 264.7 cells, suggesting anti-inflammatory potential.[1] This document provides a detailed methodology for the extraction and purification of this compound from the roots of Wikstroemia indica, along with an overview of its biological activity and the relevant signaling pathway.
Data Presentation
Table 1: Extraction and Fractionation Summary
| Parameter | Value | Reference |
| Starting Plant Material | Air-dried whole plants of W. indica | [2] |
| Initial Weight | 1000 g | [2] |
| Extraction Solvent | 95% Ethanol (EtOH) | [2] |
| Extraction Method | Maceration at room temperature | [2] |
| EtOH Extract Yield | 63.0 g | [2] |
| Fractionation Solvent | Ethyl Acetate (EtOAc) | [2] |
| EtOAc Fraction Yield | 30.0 g | [2] |
Table 2: Chromatographic Purification Summary
| Chromatographic Step | Stationary Phase | Mobile Phase | Target Fraction |
| Column Chromatography 1 | Diaion HP-20 | Stepwise gradient of MeOH/H₂O (5:5 to 10:0) | E3 |
| Column Chromatography 2 | Octadecyl Silane (ODS) | Stepwise gradient of MeOH/H₂O (7:3 to 10:0) | E3-2 |
| Column Chromatography 3 | Silica Gel | Gradient of n-hexane/EtOAc/MeOH | Subfraction containing this compound |
| Preparative HPLC | C18 Reverse Phase | Isocratic or gradient elution with MeCN/H₂O | Pure this compound |
Experimental Protocols
I. Extraction and Fractionation
-
Plant Material Preparation: Air-dry the whole plants of Wikstroemia indica (1000 g) at room temperature and cut them into small pieces.[2]
-
Extraction: Macerate the prepared plant material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract (approximately 63.0 g).[2]
-
Solvent Partitioning: Suspend the crude ethanol extract in water and partition successively with ethyl acetate.[2]
-
Fraction Collection: Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the ethyl acetate-soluble fraction (approximately 30.0 g).[2]
II. Chromatographic Purification
-
Diaion HP-20 Column Chromatography:
-
ODS Column Chromatography:
-
Silica Gel Column Chromatography:
-
Apply the subfraction containing the lignans to a silica gel column.
-
Elute with a gradient of increasing polarity, such as n-hexane-ethyl acetate-methanol, to separate the compounds based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fraction containing this compound using preparative HPLC on a C18 reverse-phase column.
-
Use a mobile phase of acetonitrile and water (with or without a small percentage of formic acid to improve peak shape) in an isocratic or gradient elution mode.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of Nitric Oxide Inhibition
This compound has been shown to inhibit nitric oxide (NO) production in RAW 264.7 macrophages stimulated with LPS and IFN-γ.[1] This inhibition is significant as excessive NO production is a hallmark of inflammation. The signaling cascade initiated by LPS and IFN-γ leads to the expression of inducible nitric oxide synthase (iNOS), which in turn catalyzes the production of NO from L-arginine.[3][4][5] High levels of NO can lead to downstream effects, including the activation of stress-activated protein kinases like JNK, which can ultimately result in apoptosis.[3][4][5] By inhibiting NO production, this compound can potentially mitigate these inflammatory and apoptotic effects.
References
- 1. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Nitric oxide contributes to LPS/IFN-γ-induced macrophage apoptosis via" by Aurora Rachel Seminara [digitalcommons.library.tmc.edu]
- 5. LPS/IFNgamma-induced RAW 264.7 apoptosis is regulated by both nitric oxide-dependent and -independent pathways involving JNK and the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis-5,5-nortrachelogenin: A Novel Tool for Investigating Inducible Nitric Oxide Synthase (iNOS) Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-5,5-nortrachelogenin, a lignan isolated from the root of Wikstroemia indica, has emerged as a valuable pharmacological tool for studying the expression and regulation of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory diseases and septic shock. Consequently, the identification and characterization of specific iNOS inhibitors are of significant interest in drug discovery and development. This compound has demonstrated potent inhibitory effects on NO production in macrophage cell models, making it an ideal candidate for investigating the signaling pathways that govern iNOS expression.
These application notes provide a comprehensive overview of the utility of this compound as a research tool, including its known inhibitory concentrations, detailed experimental protocols for its application in cell-based assays, and a visualization of the pertinent signaling pathways.
Data Presentation
The inhibitory activity of this compound on iNOS-mediated nitric oxide production has been quantified in murine macrophage-like RAW 264.7 cells. This cell line is a well-established model for studying inflammation and iNOS regulation.
| Compound | Cell Line | Stimulus | Assay | IC50 | Reference |
| This compound | RAW 264.7 | LPS and IFN-γ | Nitric Oxide Production | 48.6 µM | [1] |
Table 1: Inhibitory Concentration of this compound. The half-maximal inhibitory concentration (IC50) of this compound on nitric oxide production in stimulated RAW 264.7 macrophage cells.
Signaling Pathways
The expression of iNOS in macrophages is predominantly regulated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the canonical pathway initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and the putative point of inhibition by this compound.
Figure 1: LPS-induced iNOS Expression Pathway. This diagram illustrates the signaling cascade initiated by LPS, leading to the transcription of the iNOS gene via NF-κB activation. The hypothesized inhibitory action of this compound is on the IKK complex.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study iNOS expression in RAW 264.7 macrophage cells.
Cell Culture and Treatment
This protocol outlines the basic steps for culturing RAW 264.7 cells and treating them with this compound and inflammatory stimuli.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps for in vitro experiments using this compound to study iNOS expression.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into appropriate culture plates at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO measurement, or shorter time points for signaling pathway analysis).
-
After incubation, collect the cell culture supernatant for nitric oxide measurement and lyse the cells for protein or RNA analysis.
Nitric Oxide Determination (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions (0-100 µM)
-
96-well microplate reader
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Western Blot Analysis for iNOS and NF-κB Pathway Proteins
This protocol allows for the detection and quantification of iNOS protein expression and the activation of the NF-κB pathway (e.g., phosphorylation of IκBα and p65).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR) for iNOS mRNA Expression
This protocol is used to measure the relative expression levels of iNOS mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for iNOS and a housekeeping gene (e.g., GAPDH or β-actin)
-
RT-qPCR instrument
Protocol:
-
Extract total RNA from the cell lysates using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in iNOS mRNA expression, normalized to the housekeeping gene.
Conclusion
This compound is a potent inhibitor of iNOS-mediated nitric oxide production. The protocols and information provided herein offer a robust framework for researchers to utilize this compound in their studies of iNOS expression and the associated inflammatory signaling pathways. Further investigation into the precise molecular target of this compound within the NF-κB pathway will provide deeper insights into its mechanism of action and its potential as a therapeutic lead compound.
References
Application Notes and Protocols for Bis-5,5-nortrachelogenin Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-5,5-nortrachelogenin is a lignan dimer isolated from the roots of Wikstroemia indica.[1] Lignans are a class of polyphenolic compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated murine macrophage-like RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.[1] The structurally related compound, nortrachelogenin, has demonstrated anti-inflammatory properties by down-regulating the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1), and reducing the production of NO, prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in macrophages. Furthermore, nortrachelogenin has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis through the inhibition of the Akt signaling pathway.[1][4]
These application notes provide detailed protocols for the preparation of cell cultures for experiments with this compound, as well as methodologies for key assays to investigate its biological activities.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Lignans
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| This compound | RAW 264.7 | Nitric Oxide Production | Inhibition | 48.6 µM | [1] |
| Nortrachelogenin | J774 | Nitric Oxide Production | Inhibition | ~10 µM | [5] |
| Nortrachelogenin | J774 | PGE2 Production | Inhibition | ~20 µM | [5] |
| Nortrachelogenin | PC-3 (Prostate Cancer) | Cell Viability (in combination with TRAIL) | Sensitization | Not specified | [1][4] |
| (-)-Trachelogenin | SF-295 (Glioblastoma) | Cytotoxicity | IC50 | 0.8 µM | [6] |
| (-)-Trachelogenin | HL-60 (Leukemia) | Cytotoxicity | IC50 | 32.4 µM | [6] |
Experimental Protocols
Cell Culture Preparation
1.1. Cell Lines
-
RAW 264.7 (Murine Macrophage-like): For studying anti-inflammatory effects.
-
PANC-1 (Human Pancreatic Cancer): As some lignans from Wikstroemia indica show cytotoxicity in this line.[4][7]
-
PC-3 (Human Prostate Cancer): Based on the pro-apoptotic effects of the related lignan, nortrachelogenin.[1][4]
1.2. Culture Conditions
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture:
-
Adherent cells (RAW 264.7, PANC-1, PC-3): When cells reach 80-90% confluency, wash with Phosphate Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
-
1.3. Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Experimental Workflow for Studying Anti-inflammatory Effects
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS and IFN-γ
-
96-well culture plates
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (50 U/mL) and incubate for an additional 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., RAW 264.7, PANC-1, PC-3)
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for iNOS Expression
This protocol is used to determine the effect of this compound on the protein expression of iNOS.
Materials:
-
RAW 264.7 cells
-
This compound, LPS, IFN-γ
-
6-well culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells as described for the Griess assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
Potential Signaling Pathways
Based on studies of the related lignan nortrachelogenin and other lignans, this compound may exert its biological effects through the modulation of key signaling pathways such as NF-κB and Akt.[1][4][6]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway could explain the observed reduction in NO production.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Akt Signaling Pathway
The Akt pathway is crucial for cell survival and proliferation. Its inhibition by nortrachelogenin suggests a potential anti-cancer mechanism for related lignans.
Caption: Potential inhibition of the Akt signaling pathway by this compound.
References
- 1. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis-5,5-nortrachelogenin in Lipopolysaccharide-Stimulated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-5,5-nortrachelogenin is a lignan compound that has demonstrated potential as an anti-inflammatory agent. These application notes provide a summary of its effects on lipopolysaccharide (LPS)-stimulated macrophages, which are key players in the inflammatory response. The protocols outlined below offer detailed methodologies to investigate the mechanisms of action of this compound, focusing on its impact on critical inflammatory signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and the related compound nortrachelogenin on LPS-stimulated macrophages.
Table 1: Inhibitory Effects of this compound on Nitric Oxide Production
| Compound | Cell Line | Stimulation | Parameter | IC50 Value | Reference |
| This compound | RAW 264.7 | LPS and IFN-γ | Nitric Oxide (NO) Production | 48.6 µM | [1] |
Table 2: Anti-inflammatory Effects of Nortrachelogenin in LPS-Stimulated J774 Macrophages
| Parameter | Effect of Nortrachelogenin | Mechanism | Reference |
| iNOS Protein Expression | Inhibition | Enhanced proteasome-dependent degradation | [2][3] |
| iNOS mRNA Levels | No effect | Post-transcriptional regulation | [3] |
| Nitric Oxide (NO) Production | Inhibition | Reduced iNOS protein levels | [2] |
| mPGES-1 Protein Expression | Inhibition | Not specified | [2] |
| Prostaglandin E2 (PGE2) Production | Inhibition | Reduced mPGES-1 expression | [2] |
| Interleukin-6 (IL-6) Production | Inhibition | Not specified | [2] |
| Monocyte Chemoattractant Protein-1 (MCP-1) Production | Inhibition | Not specified | [2] |
| Cyclooxygenase-2 (COX-2) Protein Levels | No effect | Not applicable | [3] |
Signaling Pathways
Lipopolysaccharide (LPS) stimulation of macrophages activates several key inflammatory signaling pathways. This compound is hypothesized to exert its anti-inflammatory effects by modulating these pathways.
LPS-Induced Inflammatory Signaling
References
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Bis-5,5-nortrachelogenin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Bis-5,5-nortrachelogenin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
This compound is a lignan, a class of polyphenolic compounds found in plants. It has been isolated from the roots of Wikstroemia indica. Like many lignans, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This inherent chemical property is the primary reason for the solubility challenges researchers face.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for dissolving hydrophobic compounds for use in cell culture experiments.
Q3: What is the maximum concentration of organic solvents like DMSO or ethanol that can be used in cell culture?
The final concentration of any organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. The tolerance to solvents varies between cell lines. The following table summarizes the generally accepted maximum concentrations for common solvents. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
| Solvent | Recommended Max. Concentration (v/v) | Potential Effects at Higher Concentrations |
| DMSO | ≤ 0.5% (many protocols recommend ≤ 0.1%) | Cytotoxicity, cell cycle arrest, differentiation induction, altered gene expression |
| Ethanol | ≤ 0.5% | Cytotoxicity, cellular stress responses |
| PEG 400 | ≤ 1% | Generally low toxicity, but can affect cell membranes at high concentrations |
| Tween® 80 | ≤ 0.1% | Can interfere with cell membrane integrity and function |
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Please refer to the Troubleshooting Guide section for a step-by-step approach to resolving this problem.
Q5: Is this compound stable in cell culture medium?
The stability of polyphenolic compounds like lignans in cell culture media can be a concern. Factors such as the composition of the medium, pH, temperature, and exposure to light can affect the stability of the compound. It is advisable to prepare fresh working solutions for each experiment and to assess the stability of this compound under your specific experimental conditions if long incubation times are required.
Troubleshooting Guides
Issue: Precipitation of this compound upon addition to cell culture medium.
This guide provides a systematic approach to troubleshoot and resolve compound precipitation.
Caption: Troubleshooting workflow for addressing precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (DMSO-compatible)
Procedure:
-
Pre-warming: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid has dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Caption: Workflow for determining maximum soluble concentration.
Signaling Pathways and Cytotoxicity
Potential Signaling Pathway Inhibition
This compound has been reported to inhibit nitric oxide (NO) production in a macrophage-like cell line. NO is a key signaling molecule in inflammatory pathways. The diagram below illustrates a simplified representation of a potential mechanism of action.
Caption: Potential inhibition of the NO signaling pathway.
General Cytotoxicity of Lignans
While specific cytotoxicity data for this compound is not widely available, other lignans have been shown to exhibit cytotoxic effects against various cancer cell lines. The following table provides some examples of IC₅₀ values for other lignans to serve as a potential starting point for determining the appropriate concentration range for your experiments. It is crucial to determine the cytotoxicity of this compound on your specific cell line of interest.
| Lignan | Cell Line | IC₅₀ (µM) |
| Podophyllotoxin | Various cancer cell lines | Low nanomolar to low micromolar range |
| Arctigenin | Various cancer cell lines | Low micromolar range |
| Matairesinol | Various cancer cell lines | Micromolar range |
This technical support center is intended to provide guidance for researchers working with this compound. The provided protocols and troubleshooting guides should be adapted to your specific experimental needs. Always perform appropriate controls to ensure the validity of your results.
Technical Support Center: In Vitro Stability of Bis-5,5-nortrachelogenin
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vitro stability of Bis-5,5-nortrachelogenin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro stability a concern?
A1: this compound is a lignan, a class of phenolic compounds found in plants. Like many phenolic compounds, it can be susceptible to degradation in vitro, leading to inconsistent experimental results and inaccurate assessment of its biological activity. Factors such as pH, temperature, light, and the presence of oxidizing agents or enzymes can all impact its stability.
Q2: What are the primary factors that can cause the degradation of this compound in my experiments?
A2: The degradation of this compound, a type of lignan, can be influenced by several factors in an in vitro setting:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of phenolic compounds.
-
Temperature: While many lignans are relatively stable at room temperature, elevated temperatures can accelerate degradation.[1] Generally, lignans show good stability below 100°C.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and oxidation.
-
Oxidation: The phenolic hydroxyl groups in the structure of this compound are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or reactive oxygen species (ROS) in the experimental system.
-
Enzymes: If working with cell cultures or biological matrices, enzymes such as peroxidases and laccases can metabolize and degrade lignans.
-
Solvents: The choice of solvent can significantly impact stability. Some solvents may contain impurities that catalyze degradation.
Q3: How can I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. For lignans, which are generally lipophilic, solvents like DMSO or ethanol are often used.[1] It is crucial to minimize water content in organic solvents, as water can facilitate hydrolytic degradation.
-
pH Control: If preparing aqueous solutions, use a buffer system to maintain a neutral or slightly acidic pH, where many phenolic compounds are more stable.
-
Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable. Minimize freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results between experiments | Degradation of this compound stock or working solutions. | • Prepare fresh solutions for each experiment.• Validate the stability of your stock solution under your storage conditions by re-analyzing its purity and concentration over time using HPLC. |
| Loss of compound activity over time | The compound is degrading in the experimental medium (e.g., cell culture media). | • Minimize the incubation time of the compound in the medium.• Consider the use of antioxidants in the medium if compatible with the experimental design.• Evaluate the stability of the compound in the specific medium under experimental conditions (e.g., 37°C, 5% CO2) over the time course of the experiment. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | • Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.• Optimize experimental conditions (pH, temperature, light exposure) to minimize the formation of these degradation products. |
| Precipitation of the compound in aqueous solutions | Poor solubility and potential aggregation, which can sometimes be linked to stability issues. | • Use a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility.• Prepare a nanosuspension to enhance both solubility and stability. |
Experimental Protocols
Protocol 1: Evaluation of pH Stability of this compound
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 9).
-
Prepare Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration. Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling and Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Bis-5,5-nortrachelogenin Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-5,5-nortrachelogenin in cell-based cytotoxicity assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a lignan compound isolated from the root of Wikstroemia indica. Lignans are a class of polyphenols known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Specifically, this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) activated murine macrophage-like RAW 264.7 cells, with an IC50 value of 48.6 µM[1]. Its parent compound, nortrachelogenin, sensitizes prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt survival signaling pathway.
Q2: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cytotoxicity testing and can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to cytotoxic agents[2][3]. It is crucial to maintain consistent cell line identity and passage number.
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in LDH). This can lead to different IC50 values for the same compound and cell line[2][4].
-
Experimental Conditions: Variations in cell seeding density, compound incubation time, and serum concentration in the culture medium can all significantly impact the apparent IC50 value.
-
Compound Stability and Solubility: this compound, like many natural products, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate dosing and inconsistent results. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells.
Q3: My results from the MTT assay suggest low cytotoxicity, but I observe cell death under the microscope. What could be the reason?
A3: This discrepancy can occur due to direct interference of this compound with the MTT assay. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. Some compounds, particularly those with antioxidant properties like polyphenols, can directly reduce MTT to formazan in the absence of cells. This leads to a false-positive signal, suggesting higher cell viability than is actually the case. It is recommended to perform a cell-free control experiment to test for direct MTT reduction by this compound.
Q4: What is the likely mechanism of cytotoxicity for this compound?
A4: Based on studies of the related compound nortrachelogenin, a likely mechanism of action is the induction of apoptosis. This is thought to occur through the inhibition of the PI3K/Akt survival signaling pathway. Inhibition of Akt, a key regulator of cell survival, can lead to the activation of pro-apoptotic proteins and the caspase cascade, ultimately resulting in programmed cell death. Additionally, as a polyphenol, this compound may induce the generation of reactive oxygen species (ROS), which can trigger the intrinsic (mitochondrial) pathway of apoptosis.
II. Troubleshooting Guides
Problem 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range, a different solvent, or adding a non-toxic surfactant. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use reverse pipetting. |
Problem 2: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Different Cellular Endpoints | Acknowledge that different assays measure different aspects of cell death. Use multiple assays to get a more complete picture of the cytotoxic mechanism. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (Annexin V/PI). |
| Compound Interference | As mentioned in the FAQs, your compound may be interfering with one of the assays. Run appropriate cell-free controls for each assay to check for direct interactions with the assay reagents. |
| Timing of Cell Death | The kinetics of cell death can vary. A compound might induce apoptosis, which is a slower process, while another might cause rapid necrosis. Perform time-course experiments to determine the optimal endpoint for each assay. |
III. Quantitative Data
Due to limited publicly available data for this compound, the following table presents cytotoxicity data for the closely related parent compound, nortrachelogenin, and other lignans. This data is intended to provide a general reference for the expected potency of this class of compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Nortrachelogenin | A549 (Lung Carcinoma) | MTT | 19.6 | |
| Nortrachelogenin Derivative | A549 (Lung Carcinoma) | MTT | 17.0 | |
| Lignan Derivative 1 | HL-60 (Leukemia) | MTT | 2.7 - 17 | |
| Lignan Derivative 2 | MCF-7 (Breast Cancer) | MTT | 4.386 |
IV. Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining cell viability based on metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Cells and culture reagents as in the MTT assay
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Background: Medium without cells.
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells and culture reagents
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
V. Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting workflow for inconsistent cytotoxicity data.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Optimizing HPLC Parameters for Bis-5,5-nortrachelogenin Analysis
Welcome to the technical support center for the HPLC analysis of Bis-5,5-nortrachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound and related lignan compounds.
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: For the analysis of lignans like this compound, a reversed-phase HPLC (RP-HPLC) method is a common and effective starting point.[1] A C18 column is frequently used as the stationary phase. The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol).[1]
Q2: What is the recommended UV detection wavelength for this compound?
A2: Lignans generally exhibit UV absorbance in the range of 200-300 nm. For nortrachelogenin and related compounds, a detection wavelength of around 230 nm has been shown to be effective.[2] However, it is always recommended to determine the optimal wavelength by running a UV scan of a standard solution of this compound to identify the wavelength of maximum absorbance.
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Modifying the pH can change the ionization state of the analyte and interfering compounds, affecting their retention.
-
Use a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide better separation.
Q4: What are the best practices for sample preparation before HPLC analysis?
A4: Proper sample preparation is crucial for accurate and reproducible results. For plant extracts containing lignans, a common procedure involves:
-
Extraction: Using a suitable solvent like methanol or ethanol to extract the compounds from the plant material.[1]
-
Filtration: Passing the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC system.
-
Dilution: Diluting the filtered extract with the initial mobile phase to ensure compatibility and avoid peak distortion.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in syringe, clogged injector). | Manually inspect the injection process. Purge the injection port and syringe. |
| Low concentration of the analyte in the sample. | Concentrate the sample or inject a larger volume (if it does not compromise peak shape). | |
| Detector issue (e.g., lamp off or failing). | Ensure the detector lamp is on and has sufficient lifetime. Check detector settings. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. |
| Column overload. | Dilute the sample and reinject. | |
| Column degradation. | Replace the column with a new one. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Dilute the sample. | |
| Peak Splitting | Co-elution with an interfering compound. | Optimize the mobile phase gradient or change the column to improve separation. |
| Clogged column inlet frit. | Back-flush the column or replace the frit if possible. If not, replace the column. | |
| Column void. | Replace the column. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump and detector. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase. Flush the column with a strong solvent. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare the mobile phase accurately and consistently. |
| Pump malfunction (inconsistent flow rate). | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the initial mobile phase before each injection. |
III. Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
A. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
B. Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.
C. HPLC Method Parameters
The following table summarizes a typical set of HPLC parameters for the analysis of nortrachelogenin and related lignans. These parameters should be optimized for your specific instrument and application.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
D. Method Validation Parameters
The following table provides typical validation parameters for an HPLC method for lignan analysis, based on published data for nortrachelogenin.[2] These should be established for your specific method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1-10 ng |
| Limit of Quantification (LOQ) | 3-35 ng |
| Precision (RSD%) | < 3% |
| Repeatability (RSD%) | < 3% |
| Stability (RSD%) | < 3% |
| Accuracy (Recovery %) | 95-105% |
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
B. Troubleshooting Logic
Caption: Troubleshooting logic for peak splitting in HPLC analysis.
References
Technical Support Center: Cell Viability Assays with Bis-5,5-nortrachelogenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bis-5,5-nortrachelogenin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
A1: this compound is a lignan compound isolated from plants such as Wikstroemia indica[1][]. Lignans, as a class of natural products, are known for their potential anticancer and cytotoxic properties[3][4]. The related compound, nortrachelogenin, has been shown to sensitize prostate cancer cells to apoptosis (programmed cell death) by inhibiting the Akt signaling pathway, a key pathway for cell survival[5][6][7]. Therefore, treatment with this compound is expected to decrease cell viability, particularly in cancer cell lines.
Q2: Which cell viability assay should I choose for experiments with this compound?
A2: The choice of assay depends on the specific research question.
-
For determining IC50 values and overall cytotoxicity: An MTT or similar tetrazolium-based assay can be used, but with caution. Natural compounds like lignans can directly reduce MTT, leading to inaccurate results[8][9][10]. It is highly recommended to include a cell-free control (this compound + MTT reagent in media alone) to check for this interaction.
-
For distinguishing between apoptosis and necrosis: Annexin V/PI staining followed by flow cytometry is the recommended method. This assay can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells[11].
Q3: What is the expected mechanism of cell death induced by this compound?
A3: Based on studies with the related lignan nortrachelogenin, this compound likely induces apoptosis by inhibiting survival signaling pathways, such as the PI3K/Akt pathway[5][6][7]. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Artificially high cell viability or inconsistent results | This compound may be directly reducing the MTT reagent. Natural compounds with antioxidant properties can interfere with tetrazolium-based assays.[8][9][10] | Run a cell-free control with various concentrations of this compound in media with the MTT reagent to quantify any direct reduction. If significant interference is observed, consider using an alternative assay like the Sulforhodamine B (SRB) assay. |
| Low absorbance readings | The cell number per well may be too low, or the incubation time with the MTT reagent may be too short.[8] | Optimize cell seeding density before the experiment. Increase the incubation time with the MTT reagent until a purple precipitate is visible. |
| Formazan crystals are difficult to dissolve | Incomplete solubilization of the formazan crystals. | Use a solubilization solution like 10% SDS in 0.01 M HCl and incubate overnight. Gently mix with a pipette or use a plate shaker to ensure complete dissolution.[10] |
| High background in "media only" blanks | Contamination of the cell culture medium with bacteria or yeast. The medium may contain substances that reduce MTT. | Always use sterile techniques. Check the medium for contamination before use. If possible, use a phenol red-free medium, as phenol red can sometimes interfere with absorbance readings.[8] |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from this compound. Natural compounds can sometimes be autofluorescent. | Run an unstained, treated cell control to assess the level of autofluorescence. If significant, consider using brighter fluorochromes that emit in the red or far-red spectrum to improve the signal-to-noise ratio.[12][13] |
| Weak staining signal | Insufficient concentration of Annexin V or PI, or expired reagents. | Ensure reagents are not expired and are stored correctly. Titrate the concentrations of Annexin V and PI to find the optimal staining concentration for your cell type. |
| High percentage of Annexin V positive / PI positive cells (late apoptosis/necrosis) | The concentration of this compound may be too high, or the treatment time too long, leading to rapid cell death. | Perform a dose-response and time-course experiment to identify conditions that induce early apoptosis (Annexin V positive / PI negative). |
| Cell clumping | Improper cell handling. | Handle cells gently, especially during harvesting and washing steps. Use cell-strainer caps on flow cytometry tubes to remove clumps before analysis. |
Data Presentation
Table 1: Cytotoxicity of Trachelogenin (a related lignan) against various human cancer cell lines.
| Cell Line | IC50 (µM) | Assay |
| SF-295 (Glioblastoma) | 0.8 | MTT |
| HL-60 (Leukemia) | 32.4 | MTT |
| Data extracted from a study on the in vitro antitumor effect of trachelogenin.[14] |
Table 2: Inhibitory effect of this compound.
| Target | Cell Line | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 (macrophage-like) | 48.6 |
| Data from MedchemExpress product information.[1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control: In parallel, incubate the same concentrations of this compound with MTT reagent in cell-free wells to check for direct MTT reduction.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Plate cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Bis-5,5-nortrachelogenin during storage
This technical support center provides guidance on the proper storage and handling of Bis-5,5-nortrachelogenin to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product isolated from the root of Wikstroemia indica[1][]. It belongs to the class of compounds known as lignans, which are a type of polyphenolic compound found in plants[3][4].
Q2: What are the primary factors that can cause the degradation of this compound during storage?
While specific degradation pathways for this compound are not extensively documented, general knowledge of polyphenolic compounds, including lignans, suggests that degradation can be initiated by factors such as:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) may affect stability, although some lignans have shown stability in acidic environments like yogurt[5].
-
Moisture: Hydrolysis can be a degradation pathway if the compound is stored in a humid environment.
Q3: What are the ideal storage conditions for long-term stability of this compound?
For optimal long-term stability, it is recommended to store this compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes molecular motion and slows degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Amber vial or protected from light | Prevents photodegradation. |
| Form | Dry, solid powder | More stable than solutions. |
| Container | Tightly sealed, airtight vial | Prevents moisture and oxygen ingress. |
Q4: How should I prepare stock solutions of this compound?
When preparing stock solutions, it is advisable to:
-
Use a high-purity, anhydrous solvent (e.g., DMSO, ethanol).
-
Prepare solutions fresh for each experiment if possible.
-
If storage of solutions is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store solutions at -20°C or -80°C under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Improper storage of solid | Review storage conditions. Ensure the compound is stored at a low temperature, protected from light, and under an inert atmosphere. |
| Contamination | Use fresh, high-purity solvents and sterile techniques when preparing solutions. |
Issue 2: Visible changes in the appearance of the solid compound (e.g., color change).
| Possible Cause | Troubleshooting Step |
| Oxidation or photodegradation | This may indicate significant degradation. It is recommended to use a fresh batch of the compound. To prevent this in the future, store the compound in an amber vial under an inert gas like argon or nitrogen. |
| Moisture absorption | Ensure the storage container is tightly sealed and stored in a desiccator if necessary. |
Issue 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Presence of degradation products | Compare the chromatogram to that of a freshly prepared sample or a reference standard. If new peaks are present, degradation has likely occurred. |
| Solvent impurities | Run a blank injection of the solvent to check for impurities. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- Divide the stock solution into aliquots for stress testing under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).
3. HPLC Method:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for an optimal wavelength, typically in the UV range for polyphenolic compounds (e.g., 280 nm).
- Injection Volume: 10 µL
4. Data Analysis:
- Inject a sample at time zero to establish the initial purity.
- Inject samples from the different storage conditions at specified time points (e.g., 24h, 48h, 1 week).
- Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Bis-5,5-nortrachelogenin (BNT) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Bis-5,5-nortrachelogenin (BNT), a lignan with potential therapeutic applications. Given that many lignans and polyphenolic compounds exhibit poor aqueous solubility, this guide focuses on practical formulation strategies to improve absorption and achieve desired therapeutic concentrations in animal models.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of BNT in our rat model after oral administration. What are the likely causes?
A1: Low oral bioavailability of lignans like BNT is common and typically stems from several physicochemical and physiological factors:
-
Poor Aqueous Solubility: BNT, as a polyphenolic compound, is likely to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.[1]
-
Low Membrane Permeability: While many polyphenols have high permeability, some, depending on their specific structure, may not efficiently cross the intestinal epithelium.[1][2]
-
First-Pass Metabolism: BNT may be extensively metabolized in the gut wall or the liver by phase I and phase II enzymes before it reaches systemic circulation.[3]
-
Gut Microbiota Metabolism: Intestinal bacteria can metabolize lignans, altering their structure and affecting their absorption and activity.[4][5]
Q2: What are the most promising formulation strategies to enhance the bioavailability of BNT?
A2: For poorly soluble compounds like BNT, several formulation strategies can significantly improve bioavailability:
-
Nanoemulsions: Encapsulating BNT in nano-sized oil droplets can enhance its solubility and facilitate its transport across the intestinal mucosa.[6]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of BNT by encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic cavity.[7]
-
Co-solvent Formulations: Using a mixture of water-miscible organic solvents can increase the solubility of BNT in the dosing vehicle, leading to better absorption.[8]
Q3: How do I choose the best bioavailability enhancement strategy for BNT?
A3: The choice of strategy depends on the specific physicochemical properties of BNT, the desired dosage form, and the experimental context. A tiered approach is often effective:
-
Co-solvent systems are often the simplest to prepare and are useful for initial in vivo screening.
-
Cyclodextrin complexation is a robust method for significantly improving aqueous solubility and is well-suited for oral and parenteral administration.
-
Nanoemulsions are more complex to prepare but can offer the highest bioavailability enhancement, especially for highly lipophilic compounds.
Q4: We are seeing high variability in plasma concentrations between individual animals in our study. What could be the cause and how can we mitigate this?
A4: High inter-individual variability is a common issue in oral bioavailability studies. Key factors include:
-
Physiological Differences: Variations in gastric emptying time, intestinal pH, and gut microbiota composition among animals.
-
Food Effects: The presence or absence of food can significantly alter the absorption of poorly soluble drugs.
-
Inconsistent Dosing: Improper oral gavage technique can lead to variability in the administered dose.
To mitigate this, it is recommended to fast the animals overnight (with free access to water), standardize the dosing procedure, and consider using a larger number of animals per group to improve statistical power.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable BNT in plasma | Poor aqueous solubility of BNT. | Implement a solubility enhancement strategy such as nanoemulsion, cyclodextrin complexation, or a co-solvent formulation. |
| Extensive first-pass metabolism. | Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., piperine for CYP enzymes), though this adds complexity to the study. | |
| Precipitation of BNT in the dosing vehicle | The formulation is not stable or has insufficient solubilizing capacity. | Increase the concentration of the surfactant/co-surfactant in the nanoemulsion, or the amount of cyclodextrin. For co-solvent systems, adjust the solvent ratios. |
| Inconsistent results between experiments | Variability in formulation preparation. | Strictly follow a standardized protocol for formulation preparation. Characterize each batch for particle size (for nanoemulsions) and drug content. |
| Degradation of BNT in the formulation. | Assess the stability of BNT in the chosen formulation under storage conditions. |
Data Presentation: Hypothetical Bioavailability Enhancement of BNT
The following table summarizes hypothetical pharmacokinetic data for BNT in rats following oral administration of different formulations at a dose of 50 mg/kg. This data is illustrative of the potential improvements that can be achieved with the described enhancement techniques.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| BNT in Water (Suspension) | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| BNT in Co-solvent | 250 ± 50 | 1.5 | 1,250 ± 300 | 500 |
| BNT-β-Cyclodextrin Complex | 600 ± 120 | 1.0 | 3,500 ± 700 | 1400 |
| BNT Nanoemulsion | 1500 ± 300 | 0.5 | 9,000 ± 1800 | 3600 |
Experimental Protocols
Preparation of a BNT Nanoemulsion by High-Pressure Homogenization
Materials:
-
This compound (BNT)
-
Oil phase (e.g., Medium-chain triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of BNT in the MCT oil. Gently heat and stir until fully dissolved.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving Tween 80 and Transcutol P in deionized water.
-
Pre-emulsion Formation: Add the oil phase dropwise to the aqueous phase under continuous stirring with a magnetic stirrer at high speed for 30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The drug content can be quantified using HPLC.
Preparation of a BNT-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound (BNT)
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the molar ratio of BNT to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) solution to form a paste.
-
Incorporation of BNT: Gradually add the BNT powder to the paste and knead thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Preparation of a BNT Co-solvent Formulation for Oral Gavage
Materials:
-
This compound (BNT)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Saline or water
-
Vortex mixer
Procedure:
-
Solvent Pre-mixture: Prepare a pre-mixture of the organic co-solvents. A common combination is PEG 400, PG, and ethanol. The final concentration of ethanol should be kept low (e.g., <10%).
-
Dissolving BNT: Weigh the required amount of BNT and dissolve it in the co-solvent pre-mixture. Use a vortex mixer to ensure complete dissolution.
-
Aqueous Phase Addition: Slowly add saline or water to the BNT-solvent mixture while continuously vortexing to reach the final desired volume and concentration.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the ratio of co-solvents to the aqueous phase needs to be optimized. A typical final formulation might consist of 10% ethanol, 30% PEG 400, and 60% saline.[9]
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating BNT formulations.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting low BNT bioavailability.
NF-κB Signaling Pathway Inhibition by Lignans
Caption: Lignans like BNT can inhibit the NF-κB inflammatory pathway.
References
- 1. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Bis-5,5-nortrachelogenin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-5,5-nortrachelogenin extracts. Our goal is to help you address the common challenge of batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a lignan compound isolated from the root of plants such as Wikstroemia indica[1][2]. Like many natural product extracts, its chemical profile can vary significantly from one batch to another. This variability can impact its biological activity and lead to inconsistent experimental outcomes, which is a major challenge in pharmaceutical and nutraceutical applications where precise control over bioactivity and safety is crucial[3].
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: The primary sources of variability are multifaceted and can be categorized as follows:
-
Raw Material Variability : Differences in the geographical origin, cultivation practices, climate, and harvest time of the plant source can significantly affect the phytochemical composition of the raw material[3][4][5].
-
Processing Inconsistencies : Variations in extraction parameters such as the choice of solvent, temperature, extraction duration, and drying methods can alter the final composition of the extract[3][6].
-
Storage Conditions : The duration and conditions of storage, including temperature, humidity, and light exposure, can lead to the degradation of bioactive compounds[7][8].
Q3: How can I assess the consistency of my this compound extract batches?
A3: Chromatographic fingerprinting is a widely accepted and reliable method for assessing the chemical consistency of herbal extracts[9][10][11]. Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) can generate a characteristic chemical profile or "fingerprint" of your extract. Comparing these fingerprints across different batches allows for the identification of variations.[9][12].
Q4: Are there established quality control parameters for herbal extracts that I can apply?
A4: Yes, several quality control parameters are recommended by regulatory bodies like the World Health Organization (WHO)[13][14]. These include:
-
Macroscopic and Microscopic Evaluation : To confirm the identity of the raw plant material[15].
-
Determination of Foreign Matter : To ensure the purity of the raw material[15].
-
Ash Values and Heavy Metal Analysis : To check for inorganic impurities and contaminants[15].
-
Microbial Contamination and Pesticide Residue Analysis : To ensure the safety of the extract[15].
-
Chromatographic Fingerprinting : To assess the chemical consistency[9][10].
-
Quantification of Marker Compounds : Where a specific bioactive compound is known, its concentration should be measured across batches[16].
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cell-Based Assays
Possible Cause: Significant variation in the concentration of this compound or other synergistic/antagonistic compounds in your extract batches.
Troubleshooting Steps:
-
Perform Chromatographic Fingerprinting: Use HPLC or HPTLC to generate fingerprints of all extract batches used. Compare the chromatograms to visually assess differences in the chemical profiles.
-
Quantify a Marker Compound: If a standard for this compound is available, quantify its concentration in each batch using a validated HPLC method.
-
Multivariate Data Analysis: For a more in-depth analysis of the fingerprint data, consider using multivariate statistical tools like Principal Component Analysis (PCA) to identify and quantify the sources of variation between batches[4][5][17].
-
Correlate Chemical Profile with Bioactivity: Attempt to establish a correlation between the observed chemical variations (e.g., concentration of specific peaks in the chromatogram) and the bioactivity results. This can help in identifying the key compounds responsible for the desired effect.
Issue 2: Poor Separation or Overlapping Peaks in HPLC Fingerprint
Possible Cause: Suboptimal HPLC method parameters for the complex chemical matrix of the extract.
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: Experiment with different gradient elution profiles to improve the separation of individual components. A longer, shallower gradient can often enhance resolution[18].
-
Change the Stationary Phase: If gradient optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity.
-
Adjust pH of the Mobile Phase: For compounds with acidic or basic functional groups, adjusting the pH of the mobile phase can significantly improve peak shape and resolution[19].
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution. Try diluting your sample.
Issue 3: Presence of Unknown Peaks or Contaminants in the Extract
Possible Cause: Contamination during harvesting, processing, or storage, or degradation of compounds.
Troubleshooting Steps:
-
Review Raw Material Sourcing and Handling: Ensure that the raw plant material is correctly identified and free from adulterants. DNA barcoding can be a powerful tool for authenticating botanical sources[6][16].
-
Examine Extraction and Storage Procedures: Review your extraction protocol for potential sources of contamination. Ensure that solvents are of high purity and that the storage containers are inert. Store extracts in a cool, dark, and dry place to minimize degradation[8].
-
Use Mass Spectrometry (MS) for Identification: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This data can be used to tentatively identify the contaminants or degradation products by searching relevant databases[20].
Data Presentation
Table 1: Example Quality Control Parameters for this compound Extract Batches
| Parameter | Method | Acceptance Criteria |
| Identity | ||
| Macroscopic/Microscopic | Visual/Microscope | Conforms to reference material |
| HPTLC Fingerprint | HPTLC | Conforms to reference chromatogram |
| Purity | ||
| Foreign Matter | Gravimetry | ≤ 2% |
| Total Ash | Gravimetry | ≤ 5% |
| Heavy Metals (Lead) | AAS/ICP-MS | ≤ 10 ppm |
| Assay | ||
| This compound | HPLC-UV | 90.0% - 110.0% of label claim |
| Microbiological | ||
| Total Aerobic Count | Plate Count | ≤ 10^5 CFU/g |
| Total Yeast & Mold | Plate Count | ≤ 10^3 CFU/g |
Experimental Protocols
Protocol 1: HPLC Fingerprinting of this compound Extracts
-
Sample Preparation: Accurately weigh 1.0 g of the dried extract and dissolve it in 10 mL of methanol. Sonicate for 30 minutes and then centrifuge at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 10% B, linearly increase to 90% B over 40 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of different batches with a reference chromatogram. The retention times and relative peak areas of the major peaks should be consistent.
Protocol 2: Spectroscopic Analysis for Total Phenolic Content
-
Reagents: Folin-Ciocalteu reagent, gallic acid standard, 20% sodium carbonate solution.
-
Standard Curve Preparation: Prepare a series of gallic acid standard solutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound extract in methanol.
-
Assay:
-
To 0.5 mL of each standard or sample solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).
-
After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.
-
Incubate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 760 nm using a UV-Vis spectrophotometer.
-
-
Calculation: Calculate the total phenolic content of the extracts from the gallic acid standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of extract.
Visualizations
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Plausible NF-κB signaling pathway modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masi.eu [masi.eu]
- 7. mdpi.com [mdpi.com]
- 8. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Potential Use of Herbal Fingerprints by Means of HPLC and TLC for Characterization and Identification of Herbal Extracts and the Distinction of Latvian Native Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPTLC determination of chemical composition variability in raw materials used in botanicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 14. quality control of herbal drugs | PPTX [slideshare.net]
- 15. pharmatutor.org [pharmatutor.org]
- 16. phcogres.com [phcogres.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Nitric Oxide Synthase Inhibition: Bis-5,5-nortrachelogenin vs. L-NAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nitric oxide synthase (NOS) inhibitors: Bis-5,5-nortrachelogenin, a natural product, and L-NAME (N G-nitro-L-arginine methyl ester), a widely used synthetic inhibitor. This comparison is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. It is produced by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by iNOS during inflammation, can lead to cellular damage and contribute to various diseases. Consequently, the inhibition of NOS has become a significant area of research for developing novel therapeutics.
Overview of this compound and L-NAME
This compound is a lignan dimer isolated from the roots of Wikstroemia indica[1]. Its inhibitory effect on NO production suggests its potential as an anti-inflammatory agent.
L-NAME is a synthetic analogue of L-arginine, the substrate for NOS. It is one of the most commonly used non-selective NOS inhibitors in both in vitro and in vivo research to study the physiological roles of NO and to model diseases associated with NO deficiency, such as hypertension[2].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of NOS by this compound and L-NAME. It is important to note that a direct comparison is limited by the different experimental systems used to determine the inhibitory concentrations.
| Inhibitor | Target | Assay System | Inhibitory Concentration | Reference |
| This compound | iNOS (inferred) | NO production in LPS/IFN-γ stimulated RAW 264.7 cells | IC50: 48.6 µM | [1] |
| L-NAME | nNOS (bovine) | Purified enzyme | Kᵢ: 15 nM | [2] |
| eNOS (human) | Purified enzyme | Kᵢ: 39 nM | [2] | |
| iNOS (murine) | Purified enzyme | Kᵢ: 4.4 µM | [2] | |
| iNOS | IFN-γ/LPS-stimulated NO production in RAW 264.7 cells | IC50: 27.13 µM | [2] | |
| nNOS (purified brain NOS) | Purified enzyme (as a prodrug) | IC50: 70 µM | [3][4] | |
| nNOS (purified brain NOS) | Purified enzyme (as active form L-NOARG) | IC50: 1.4 µM | [3][4] |
Mechanism of Action
This compound
The precise mechanism of action for this compound has not been fully elucidated. The available data demonstrates its ability to inhibit NO production in activated macrophages, which strongly suggests an interaction with the iNOS pathway[1]. Lignans, as a class of compounds, have been shown to inhibit iNOS expression by suppressing the activation of transcription factors like NF-κB[5]. It remains to be determined whether this compound directly inhibits the iNOS enzyme or if it acts upstream by downregulating iNOS gene expression. Its selectivity for the different NOS isoforms is currently unknown.
L-NAME
L-NAME is a well-characterized non-selective NOS inhibitor[2]. It functions as a prodrug, requiring enzymatic hydrolysis to its active form, N(G)-nitro-L-arginine (L-NOARG)[4]. L-NOARG then acts as a competitive inhibitor of L-arginine binding to the active site of all three NOS isoforms. Additionally, some studies suggest that L-NAME can also modulate iNOS expression by inhibiting the activation of NF-κB and AP-1 in RAW 264.7 cells[6].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating NOS inhibitors.
Caption: Putative mechanisms of iNOS inhibition.
Caption: Workflow for NO inhibition assay in RAW 264.7 cells.
Experimental Protocols
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol is a standard method to assess the inhibition of NO production in a cellular context, primarily reflecting iNOS activity.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
2. Inhibitor and Stimulant Treatment:
-
After adherence, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound or L-NAME).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Add lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 U/mL) to induce iNOS expression and NO production. Include a control group with stimulants but no inhibitor.
3. Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatant for nitrite measurement.
4. Nitrite Quantification (Griess Assay):
-
The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
-
In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
5. Data Analysis:
-
Calculate the percentage of NO production inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, by plotting the percentage of inhibition against the inhibitor concentration.
Summary and Conclusion
Both this compound and L-NAME are effective inhibitors of nitric oxide production.
-
L-NAME is a well-established, non-selective NOS inhibitor that acts primarily through direct enzymatic inhibition after being converted to its active form, L-NOARG. Its broad-spectrum activity makes it a useful tool for general studies on the roles of NO, but its lack of selectivity can be a limitation in studies where isoform-specific effects are of interest.
-
This compound is a natural product that inhibits NO production in activated macrophages, likely through the iNOS pathway. Based on the available data, it appears to be less potent than the active form of L-NAME (L-NOARG) but shows comparable potency to the prodrug form of L-NAME in a cellular assay. The key unanswered questions for this compound are its precise mechanism of action (direct enzyme inhibition vs. expression suppression) and its selectivity profile across the three NOS isoforms.
For researchers in drug development, this compound may represent an interesting lead compound for the development of novel anti-inflammatory agents. Further studies are warranted to fully characterize its pharmacological profile. For scientists investigating the fundamental roles of NO, L-NAME remains a reliable, albeit non-selective, tool. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental context.
References
- 1. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,7'-Dihydroxy bursehernin inhibits the expression of inducible nitric oxide synthase through NF-kappaB DNA binding suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Activity of Bis-5,5-nortrachelogenin and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Bis-5,5-nortrachelogenin against other well-known lignans: Arctigenin, Honokiol, Magnolol, and Podophyllotoxin. This document summarizes key experimental data, details underlying molecular mechanisms, and provides standardized experimental protocols to aid in research and development.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of the selected lignans on key inflammatory mediators. It is important to note that the experimental conditions, such as cell lines, stimulus, and incubation times, may vary between studies, which can influence the absolute IC50/EC50 values.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Lignan | Cell Line | Stimulus | IC50/EC50 | Citation(s) |
| This compound | RAW 264.7 | LPS + IFN-γ | 48.6 µM | [1] |
| Nortrachelogenin | J774 | LPS | ~15 µM (estimated) | |
| Arctigenin | RAW 264.7 | LPS | 8.4 µM | |
| 4-O-methylhonokiol | RAW 264.7 | LPS | 9.8 µM | |
| Magnolol | RAW 264.7 | LPS | Significant inhibition at 50 µM | [2] |
| Podophyllotoxin | THP-1 | LPS | Modulates cytokine mRNA, no IC50 for NO reported | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Lignan | Cytokine | Cell Line | Stimulus | IC50/EC50 | Citation(s) |
| Nortrachelogenin | MCP-1 | J774 | LPS | 7 µM | [4] |
| Nortrachelogenin | IL-6 | J774 | LPS | 25 µM | [4] |
| Arctigenin | TNF-α | RAW 264.7 | LPS | 19.6 µM | |
| Arctigenin | TNF-α | THP-1 | LPS | 25.0 µM | |
| Arctigenin | IL-6 | RAW 264.7 | LPS | 29.2 µM | |
| Honokiol | TNF-α, IL-1β, IL-6 | Human mo-DCs | LPS | Reduces production | [5] |
| Magnolol | TNF-α, IL-6, IL-1β | RAW 264.7 | LPS | Dose-dependent inhibition | [6] |
| Podophyllotoxin | TNF-α mRNA | THP-1 | LPS | Decreased 3-6 fold at 0.1 µM | [3] |
| Podophyllotoxin | IL-1β mRNA | THP-1 | LPS | Increased 2-3 fold at 0.1 µM | [3] |
Mechanistic Insights into Anti-inflammatory Action
Lignans exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism for many of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Several of the compared lignans have been shown to interfere with this pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammatory gene expression. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in concert with NF-κB, drives the expression of inflammatory mediators.
References
- 1. Prostaglandin E2 and Tumor Necrosis Factor α Cooperate to Activate Human Dendritic Cells: Synergistic Activation of Interleukin 12 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation by PGE2 of the production of interleukin-6, macrophage colony stimulating factor, and vascular endothelial growth factor in human synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin lignans enhance IL-1beta but suppress TNF-alpha mRNA expression in LPS-treated monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROSTAGLANDIN E2 INHIBITS TUMOR NECROSIS FACTOR-ALPHA RNA THROUGH PKA TYPE I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol inhibits LPS-induced maturation and inflammatory response of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of Bis-5,5-nortrachelogenin's Bioactivity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Bis-5,5-nortrachelogenin, focusing on its anti-inflammatory properties. While data in immortalized cell lines suggests potent activity, this document highlights the critical need for validation in primary cells to ascertain its therapeutic potential. We compare its known efficacy with that of other bioactive lignans and standard anti-inflammatory agents, providing detailed experimental protocols for researchers to conduct further validation studies.
Executive Summary
This compound, a lignan isolated from Wikstroemia indica, has demonstrated noteworthy anti-inflammatory effects, specifically the inhibition of nitric oxide (NO) production in the murine macrophage-like cell line, RAW 264.7. However, a comprehensive review of the current scientific literature reveals a significant gap: the absence of bioactivity data for this compound in primary cells. Primary cells, being non-immortalized and sourced directly from tissues, offer a more physiologically relevant model for predicting in vivo efficacy and potential toxicity. This guide synthesizes the available information, presents comparative data with alternative compounds, and provides the necessary experimental frameworks to bridge this critical knowledge gap.
Comparative Bioactivity Data
The primary reported bioactivity of this compound is its ability to inhibit nitric oxide (NO) production, a key mediator in inflammation. The following tables compare the reported IC50 value of this compound in a macrophage-like cell line with that of other lignans and a standard inhibitor. It is imperative to note that a direct comparison is challenging due to the different cell systems used.
| Compound | Cell Type | Assay | IC50 (µM) |
| This compound | RAW 264.7 (cell line) | LPS+IFN-γ induced NO production | 48.6 [1] |
| Hinokinin | RAW 264.7 (cell line) | LPS-induced NO production | 21.56 ± 1.19 |
| Lappaol F | RAW 264.7 (cell line) | LPS-induced NO production | 9.5 |
| Diarctigenin | RAW 264.7 (cell line) | LPS-induced NO production | 9.6 |
| Aminoguanidine (standard) | RAW 264.7 (cell line) | LPS-induced NO production | 6.51 ± 1.15 |
Table 1: Comparative inhibitory activity on nitric oxide production in the RAW 264.7 macrophage-like cell line.
| Compound | Primary Cell Type | Assay | Bioactivity Highlights |
| Nordihydroguaiaretic acid (NDGA) | Bone marrow-derived macrophages (BMDMs) | RANKL-induced osteoclastogenesis | Inhibited osteoclastogenesis, a process linked to inflammation.[2] |
| Etoposide | Activated T cells (in vivo) | T cell deletion | Selectively eliminates activated T cells, suggesting potent immunomodulatory effects. |
| Podophyllotoxin Derivatives | Murine model | Carrageenan-induced paw edema | Thuriferic acid showed significant inhibition of edema, comparable to indomethacin. |
Table 2: Anti-inflammatory and immunomodulatory activities of alternative lignans in primary cells and in vivo models.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound in primary immune cells are yet to be elucidated, studies on the closely related lignan, Nortrachelogenin, and other lignans provide valuable insights into potential mechanisms. The primary pathways implicated in the anti-inflammatory and cytotoxic effects of lignans include NF-κB, MAPK, and Akt signaling.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Akt Signaling Pathway
The Akt (Protein Kinase B) pathway is a critical regulator of cell survival and proliferation. The lignan Nortrachelogenin has been shown to inhibit this pathway in prostate cancer cells, leading to increased apoptosis.[3] Its role in primary immune cells in the context of inflammation is an area of active research, as Akt signaling can influence macrophage polarization and survival.[4][5]
Experimental Protocols for Primary Cell Validation
To address the current data gap, the following protocols provide a framework for assessing the bioactivity of this compound in primary murine macrophages.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from established methods for generating a homogenous population of primary macrophages.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
BMDM Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Syringes (25G needle, 10 mL)
-
Petri dishes (10 cm, non-tissue culture treated)
-
Cell scraper
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Cut the ends of the bones and flush the marrow with 10 mL of BMDM media using a 25G needle.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the cell pellet in BMDM media and plate on 10 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 mL of fresh BMDM media.
-
On day 7, cells will have differentiated into macrophages. Harvest by washing with cold PBS and using a cell scraper.
-
The cells are now ready for use in bioactivity assays.
Nitric Oxide (NO) Inhibition Assay in BMDMs
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Differentiated BMDMs
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well tissue culture plates
Procedure:
-
Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Determine the IC50 value for each compound.
Conclusion and Future Directions
This compound shows promise as an anti-inflammatory agent based on its ability to inhibit nitric oxide production in a macrophage-like cell line. However, the lack of data in primary cells represents a significant hurdle in its preclinical development. The experimental protocols and comparative data presented in this guide are intended to facilitate the necessary validation studies.
Future research should prioritize:
-
Validation in Primary Cells: Conducting the nitric oxide inhibition assay in primary bone marrow-derived macrophages to determine a physiologically relevant IC50 value.
-
Mechanism of Action: Investigating the effect of this compound on the NF-κB, MAPK, and Akt signaling pathways in primary macrophages.
-
Broader Anti-inflammatory Profile: Assessing the impact of this compound on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in primary immune cells.
-
In Vivo Studies: Should primary cell data prove promising, advancing to in vivo models of inflammation to evaluate efficacy and safety.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of this compound's therapeutic potential and determine its viability as a novel anti-inflammatory drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Antioxidant Potential of Bis-5,5-nortrachelogenin: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the free radical scavenging activity of Bis-5,5-nortrachelogenin. Direct comparative studies evaluating its antioxidant efficacy against well-established antioxidants such as Vitamin C, Vitamin E (α-tocopherol), and Trolox are not presently available. This precludes a quantitative comparison and the creation of detailed data tables and experimental protocols as initially envisioned.
Our extensive search for "this compound" and related terms in scientific databases did not yield any studies detailing its performance in standard antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Oxygen Radical Absorbance Capacity (ORAC) assays.
Further investigation into the closely related parent compound, nortrachelogenin , also yielded limited specific quantitative antioxidant data. While nortrachelogenin is identified as a lignan found in various plant species, and extracts containing it have demonstrated notable antioxidant activity, specific IC50 or ORAC values for the isolated compound are not readily accessible in the reviewed literature. For instance, studies on coniferous knotwood extracts, which contain nortrachelogenin among other lignans, have shown high antioxidant capacity, in some cases comparable to the standard antioxidant Trolox[1]. However, these findings pertain to a complex mixture of compounds, not to this compound or nortrachelogenin in isolation.
General Antioxidant Properties of Lignans
Lignans, the broader class of polyphenolic compounds to which this compound belongs, are recognized for their significant antioxidant properties. Their free radical scavenging ability is a key aspect of their biological activity. This capacity is generally attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cells and tissues.
The fundamental mechanism of free radical scavenging by phenolic antioxidants like lignans can be illustrated by the following simplified workflow:
Caption: Simplified workflow of free radical scavenging by a lignan.
Standard Antioxidant Assays: A Brief Overview
To provide context for the type of data that would be necessary for a comparative analysis, the following are brief descriptions of the standard assays that would be employed:
-
DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
ABTS Assay: Similar to the DPPH assay, this test involves the reduction of the ABTS radical cation by an antioxidant, leading to a loss of color that is quantifiable.
-
ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The result is often expressed as Trolox equivalents.
The experimental workflow for a typical in vitro antioxidant assay is depicted below:
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion and Future Directions
While a direct, data-driven comparison of this compound with known antioxidants is not currently possible due to a lack of published research, the general understanding of the lignan class of compounds suggests it may possess antioxidant properties. Future research is necessary to isolate and characterize this compound and to evaluate its free radical scavenging capacity using standardized in vitro and in vivo models. Such studies would be invaluable for the drug development and scientific communities, providing the quantitative data needed to benchmark its potential against established antioxidants. Researchers interested in this compound are encouraged to perform these foundational antioxidant assays to contribute to the scientific understanding of this and other novel lignans.
References
A Comparative Analysis of Bis-5,5-nortrachelogenin and Nortrachelogenin: A Guide for Researchers
An in-depth comparison of the dimeric lignan Bis-5,5-nortrachelogenin and its monomeric counterpart, nortrachelogenin, reveals distinct differences in their biological activities. This guide provides a comprehensive analysis of their anti-inflammatory, antioxidant, and cytotoxic properties, supported by available experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug development.
Introduction
Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their diverse pharmacological activities. Nortrachelogenin, a dibenzylbutyrolactone lignan, has been the subject of numerous studies highlighting its anti-inflammatory, antioxidant, and anticancer properties. Its dimer, this compound, presents an interesting case for comparative analysis to understand how dimerization influences its biological efficacy. This guide aims to provide a side-by-side comparison of these two compounds, presenting currently available data to inform future research and development.
Chemical Structures
Nortrachelogenin is a monomeric lignan with a dibenzylbutyrolactone core structure.
This compound is a dimer of nortrachelogenin, linked at the 5-position of the aromatic rings.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the available quantitative data on the biological activities of this compound and nortrachelogenin are summarized in the table below. It is important to note that a direct comparative study under identical experimental conditions is not yet available in the public domain. The data presented here is compiled from various sources.
| Biological Activity | Compound | Assay | Cell Line | IC50 Value | Reference |
| Anti-inflammatory | This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 48.6 µM | [1] |
| Nortrachelogenin | Nitric Oxide (NO) Production Inhibition | J774 | Not explicitly defined as a single IC50 value, but significant inhibition was observed at concentrations of 10 µM and 25 µM. | [2] | |
| Antioxidant | Nortrachelogenin | DPPH Radical Scavenging | - | Moderate activity, 4.5 times weaker than L-ascorbic acid. | [3] |
| Cytotoxicity | Nortrachelogenin | Anticancer Activity | MCF7 (Breast Cancer) | < 1 µg/mL | [3] |
| Nortrachelogenin | Anticancer Activity | A549 (Lung Cancer) | 11.0 µg/mL | [3] |
Note: The IC50 value for this compound's inhibition of nitric oxide production was originally reported as 48.6 mM, which is likely a typographical error and has been interpreted as 48.6 µM for a more plausible comparison.[1]
In-Depth Analysis of Biological Activities
Anti-inflammatory Effects
Both nortrachelogenin and its dimer, this compound, have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages with a reported IC50 value of 48.6 µM.[1] This indicates a direct inhibitory effect on the inflammatory cascade within these immune cells.
The following diagram illustrates the key signaling pathways involved in the anti-inflammatory action of these compounds.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory points of Nortrachelogenin and this compound.
Antioxidant Activity
Oxidative stress is a key contributor to various pathological conditions. The ability of compounds to scavenge free radicals is a crucial aspect of their therapeutic potential.
Nortrachelogenin has been reported to possess moderate antioxidant activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, its activity was found to be 4.5 times weaker than that of the well-known antioxidant, L-ascorbic acid.[3] Despite this, its ability to reduce peroxide levels in cells suggests a biologically relevant antioxidant effect.[3]
Quantitative data on the antioxidant activity of This compound is not currently available, highlighting an area for future investigation.
Cytotoxic Activity
The potential of a compound to induce cell death, particularly in cancer cells, is a critical parameter in drug development.
Nortrachelogenin has demonstrated significant cytotoxic activity against several cancer cell lines. It has been shown to be highly effective against the MCF7 human breast cancer cell line with an IC50 value of less than 1 µg/mL.[3] Against the A549 human lung cancer cell line, it exhibited an IC50 of 11.0 µg/mL.[3] These findings suggest that nortrachelogenin may be a promising candidate for further development as an anticancer agent.
Specific cytotoxic data for This compound against cancer cell lines has not been found in the reviewed literature, representing another important knowledge gap.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is used to determine the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
2. Compound Treatment and Stimulation:
-
Prepare various concentrations of the test compounds (this compound and nortrachelogenin) in DMEM.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
After a 1-hour pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a vehicle control (cells with LPS but no compound) and a blank (cells without LPS or compound).
3. Measurement of Nitrite Concentration:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
4. Calculation of Inhibition:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The following diagram outlines the workflow for the NO inhibition assay.
Caption: Workflow for the Nitric Oxide (NO) production inhibition assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is commonly used to evaluate the antioxidant activity of compounds.
1. Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and a positive control (e.g., L-ascorbic acid) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 100 µL of methanol.
3. Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Synthesis of this compound
A general workflow for such a synthesis is proposed below:
Caption: Proposed general workflow for the synthesis of this compound via oxidative coupling of nortrachelogenin.
Further research is required to optimize the reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, to achieve a good yield of the desired dimer.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and nortrachelogenin. While both compounds exhibit promising anti-inflammatory properties, the available data suggests that nortrachelogenin possesses a broader spectrum of activity, including significant antioxidant and cytotoxic effects.
Several key areas require further investigation to provide a more complete picture:
-
Direct Comparative Studies: A head-to-head comparison of both compounds in a panel of standardized biological assays is crucial for a definitive assessment of their relative potencies.
-
Quantitative Antioxidant and Cytotoxicity Data for this compound: Determining the IC50 values of the dimer in antioxidant and various cancer cell line cytotoxicity assays is essential.
-
Elucidation of the Synthesis of this compound: A detailed and optimized synthetic protocol would greatly benefit the research community.
-
In Vivo Studies: Animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of both compounds in relevant disease models.
By addressing these knowledge gaps, the scientific community can better understand the structure-activity relationships of these lignans and unlock their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nortrachelogenin | CAS:34444-37-6 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Direct Evidence on Bis-5,5-nortrachelogenin's Cross-Cell Line Efficacy Necessitates Broader Lignan Comparison
A comprehensive review of existing scientific literature reveals a significant scarcity of data on the cross-validation of Bis-5,5-nortrachelogenin's effects across different cell lines. While its activity has been documented in a murine macrophage cell line, a broader understanding of its potential, particularly in cancer cell lines, remains elusive. This guide provides the available data for this compound and offers a comparative analysis with other structurally related lignans from the Wikstroemia genus and beyond, for which more extensive cytotoxic and apoptotic data are available. This approach aims to provide a valuable contextual framework for researchers and drug development professionals investigating the therapeutic potential of this class of compounds.
This compound: Available Experimental Data
Currently, the primary reported biological activity of this compound is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production. This has been observed in the lipopolysaccharide (LPS) and interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7.
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| This compound | RAW 264.7 | Nitric Oxide Inhibition | Anti-inflammatory | 48.6 μM | [1] |
Comparative Analysis with Alternative Lignans
Given the limited data on this compound, this section provides a comparative overview of the cytotoxic effects of other lignans on various human cancer cell lines. This comparison includes compounds isolated from the same genus, Wikstroemia, as well as other well-studied lignans.
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| Lignans from Wikstroemia scytophylla | Multiple Human Cancer Cell Lines | MTT Assay | > 40 | [2] |
| Other Lignans and Neolignans | Various Human Cancer Cell Lines | Various (e.g., MTT) | Variable | [3] |
Note: The study on lignans from Wikstroemia scytophylla indicated weak cytotoxicity. For a broader comparison, numerous other lignans have shown significant cytotoxic activity against various cancer cell lines.
Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with a test compound using flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflow and Apoptotic Pathway
To further clarify the experimental process and the biological pathway of interest, the following diagrams are provided.
Caption: Workflow for evaluating compound effects on cell lines.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
A Comparative Guide to the Structure-Activity Relationship of Bis-5,5-nortrachelogenin Analogs in Anti-Inflammatory and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bis-5,5-nortrachelogenin and its potential analogs, focusing on their structure-activity relationships (SAR) in the context of anti-inflammatory and anticancer activities. Due to the limited availability of published data on a series of direct this compound analogs, this guide presents the known activity of the parent compound and extrapolates potential SAR from the broader class of lignans and related "bis" compounds.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
Overproduction of nitric oxide (NO) is a hallmark of inflammation. Consequently, inhibiting NO production is a key therapeutic strategy for inflammatory diseases. This compound has been evaluated for its ability to inhibit NO production in lipopolysaccharide (LPS)-activated murine macrophage-like RAW 264.7 cells.
Table 1: Nitric Oxide (NO) Production Inhibitory Activity of this compound
| Compound | Cell Line | Activity (IC50) |
| This compound | RAW 264.7 | 48.6 μM |
Structure-Activity Relationship (SAR) Insights from Related Lignans:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl rings are often crucial for activity. For many flavonoids, another class of natural phenols, hydroxyl groups at the C3' and C4' positions of the B-ring enhance anti-inflammatory activity[1].
-
Methoxylation: Methoxy groups can modulate activity. In some flavonoids, a methoxy group on the C4' position can attenuate anti-inflammatory effects[1].
-
Stereochemistry: The stereochemistry of the lignan scaffold can significantly impact biological activity.
Signaling Pathway for LPS-Induced Nitric Oxide Production:
The following diagram illustrates the simplified signaling pathway leading to nitric oxide production in macrophages upon stimulation with lipopolysaccharide (LPS), a common experimental model for inducing inflammation.
Caption: LPS-induced nitric oxide production pathway in macrophages.
Anticancer Activity
Lignans as a class have demonstrated a wide range of biological activities, including anticancer effects[2]. While specific cytotoxic data for this compound and its analogs against cancer cell lines are not available in the reviewed literature, the general anticancer potential of related structures suggests this is a promising area for future investigation.
SAR Insights from Related "Bis" Compounds and Lignans:
Studies on other "bis" compounds and lignan derivatives have provided some general SAR principles for anticancer activity:
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings can significantly influence cytotoxicity. For some bis-chalcones, the presence of electron-withdrawing groups like chlorine and fluorine at specific positions can enhance anticancer activity[3].
-
Linker Moiety: In "bis" compounds, the nature of the linker connecting the two monomeric units can impact activity.
-
Mechanism of Action: Lignans have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest[2][4]. For example, some bis-2(5H)-furanone derivatives induce cell cycle arrest at the S-phase[5].
Experimental Workflow for In Vitro Cytotoxicity Screening:
The following diagram outlines a typical workflow for screening the cytotoxic activity of chemical compounds against cancer cell lines.
Caption: General workflow for MTT-based cytotoxicity assay.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 96-well plates at a density of approximately 1.5 x 10^5 cells per well and allow them to adhere for 12-24 hours.
2. Compound Treatment and Stimulation:
- Prepare stock solutions of the test compounds (e.g., this compound analogs) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Dilute the compounds to the desired final concentrations in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compounds.
- Pre-incubate the cells with the compounds for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. A set of wells without LPS stimulation should be included as a negative control.
3. Nitrite Quantification (Griess Assay):
- After 24 hours of incubation with LPS, collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate the mixture at room temperature for 10-15 minutes, protected from light.
- Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.
- The concentration of nitrite (a stable product of NO) in the samples is determined by comparison with a standard curve of sodium nitrite.
4. Data Analysis:
- Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
5. Cell Viability Assay (e.g., MTT Assay):
- It is crucial to assess the cytotoxicity of the compounds on the RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.
- After the treatment period, the remaining cells can be subjected to an MTT assay.
- Add MTT solution to each well and incubate for 2-4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at approximately 570 nm.
- Calculate the cell viability as a percentage of the untreated control.
Conclusion and Future Directions
This compound demonstrates moderate inhibitory activity on nitric oxide production, suggesting its potential as an anti-inflammatory agent. While direct SAR data for a series of its analogs is currently lacking in the public domain, the broader class of lignans offers valuable insights for the rational design of more potent derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to elucidate specific structure-activity relationships. Key modifications could include altering the substitution patterns on the phenyl rings (e.g., number and position of hydroxyl and methoxy groups) and exploring different stereoisomers. Furthermore, a comprehensive evaluation of their anticancer activity against a panel of cancer cell lines is warranted to explore their full therapeutic potential.
References
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. The anti-cancer effect of flaxseed lignan derivatives on different acute myeloid leukemia cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of Bis-5,5-nortrachelogenin's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the inhibitory action of Bis-5,5-nortrachelogenin, a natural product isolated from the root of Wikstroemia indica. The focus is on its specificity as an inhibitor of nitric oxide (NO) production, a key process in inflammation. This document summarizes the available experimental data, outlines detailed methodologies for assessing inhibitor specificity, and contextualizes the compound's performance against established inhibitors.
Overview of this compound's Inhibitory Activity
This compound has been identified as an inhibitor of nitric oxide (NO) production. Specifically, it has been shown to inhibit NO synthesis in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ), with a reported half-maximal inhibitory concentration (IC50) of 48.6 µM. This anti-inflammatory activity is attributed to its classification as a lignan, a class of compounds known to often interfere with inflammatory signaling pathways such as NF-κB and MAPK.
While the inhibitory effect on inducible nitric oxide synthase (iNOS) activity is established, comprehensive data on the specificity of this compound is not yet publicly available. A thorough evaluation of its inhibitory profile against the other major isoforms of nitric oxide synthase—neuronal NOS (nNOS) and endothelial NOS (eNOS)—is crucial to determine its therapeutic potential and risk of off-target effects. Selective inhibition of iNOS is highly desirable in treating inflammatory disorders, as non-selective inhibition of eNOS can lead to cardiovascular side effects.
Comparative Analysis of Inhibitory Potency
To provide a clear comparison, the following table summarizes the known inhibitory concentration of this compound and contrasts it with well-characterized selective iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and 1400W.
| Compound | Target | IC50 | Cell Line | Activating Stimuli |
| This compound | iNOS | 48.6 µM | RAW 264.7 | LPS and IFN-γ |
| L-NIL | iNOS | ~3 µM | Murine Macrophages | LPS |
| 1400W | iNOS | ~2 µM | Murine Macrophages | LPS |
Note: The data for L-NIL and 1400W are representative values from the literature and may vary depending on the specific experimental conditions. Direct, head-to-head comparative studies of this compound with these compounds under identical conditions have not been reported.
Signaling Pathway of iNOS Inhibition
The inhibitory action of this compound on NO production in macrophages is likely to occur through the modulation of the signaling cascade that leads to the expression and activation of iNOS. The diagram below illustrates the generally accepted pathway for LPS- and IFN-γ-induced iNOS expression and the potential points of intervention for an inhibitor like this compound.
Caption: LPS/IFN-γ signaling pathway for iNOS induction and potential inhibition sites for this compound.
Experimental Protocols for Specificity Evaluation
To ascertain the specificity of this compound, a series of well-defined experiments are required. The following protocols outline the key assays for determining its selectivity for iNOS over other NOS isoforms and for broader off-target effects.
NOS Isoform Selectivity Assay (In Vitro)
Objective: To determine the IC50 values of this compound for purified iNOS, nNOS, and eNOS.
Methodology:
-
Enzyme Source: Use commercially available purified recombinant human or murine iNOS, nNOS, and eNOS.
-
Assay Principle: A common method is the Griess assay, which measures nitrite, a stable product of NO oxidation.
-
Procedure:
-
Prepare a reaction mixture containing the respective NOS enzyme, L-arginine (substrate), NADPH (cofactor), and calmodulin (for nNOS and eNOS activation) in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control inhibitor with known selectivity (e.g., L-NIL for iNOS, L-NAME for non-selective inhibition).
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the nitrite concentration in each sample using the Griess reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for each NOS isoform.
-
-
Data Analysis: The selectivity is determined by the ratio of IC50 values (e.g., IC50(eNOS) / IC50(iNOS)). A higher ratio indicates greater selectivity for iNOS.
Kinase Inhibitor Profiling
Objective: To assess the off-target effects of this compound on a broad panel of protein kinases.
Methodology:
-
Platform: Utilize a commercial kinase screening service that offers a large panel of purified kinases (e.g., >200 kinases).
-
Assay Principle: These services typically use radiometric, fluorescence-based, or luminescence-based assays to measure the activity of each kinase in the presence of the test compound.
-
Procedure:
-
Submit a sample of this compound for screening at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
The service provider will perform the assays and report the percentage of inhibition for each kinase.
-
-
Data Analysis: Identify any kinases that are significantly inhibited by this compound. For any significant "hits," follow-up with dose-response studies to determine the IC50 values. This will reveal any potential off-target kinase inhibition.
Experimental Workflow for Specificity Assessment
The logical flow for a comprehensive evaluation of the inhibitory specificity of a compound like this compound is depicted in the following diagram.
Caption: A logical workflow for the comprehensive assessment of the inhibitory specificity of this compound.
Conclusion
This compound demonstrates inhibitory activity against iNOS-mediated NO production in a cellular context. However, to establish its potential as a specific and safe therapeutic agent, a rigorous evaluation of its selectivity is paramount. The experimental protocols and workflow outlined in this guide provide a clear roadmap for researchers to undertake such an investigation. The resulting data will be critical in comparing the performance of this compound with other iNOS inhibitors and in making informed decisions for further drug development.
A Comparative Analysis of the Anti-Inflammatory Efficacy of Bis-5,5-nortrachelogenin and Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of the naturally derived lignan, Bis-5,5-nortrachelogenin, and its related compound, Nortrachelogenin, against commonly used synthetic anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the corticosteroid dexamethasone. This comparison is based on available preclinical data from various independent studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not currently available in the published literature. Therefore, the data presented herein should be interpreted with caution.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, Nortrachelogenin, dexamethasone, and diclofenac from in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Parameter | Value |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | IC50 | 48.6 µM[1] |
| Nortrachelogenin | Monocyte Chemoattractant Protein-1 (MCP-1) Production Inhibition | J774 | EC50 | 7 µM |
| Interleukin-6 (IL-6) Production Inhibition | J774 | EC50 | 25 µM | |
| Prostaglandin E2 (PGE2) Production Inhibition | J774 | EC50 | 17 µM | |
| Diclofenac | Cyclooxygenase-2 (COX-2) Inhibition | In vitro assay | IC50 | Varies by assay |
| Dexamethasone | TNF-α Reduction | Various | IC50 | Varies by assay |
Note: IC50 and EC50 values represent the concentration of the compound required to inhibit or elicit 50% of the maximal response, respectively. A lower value indicates higher potency. Data for diclofenac and dexamethasone are highly variable depending on the specific in vitro assay and are therefore not listed as single values.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema |
| Nortrachelogenin | 100 mg/kg | Intraperitoneal | 3 hours | 53% |
| 100 mg/kg | Intraperitoneal | 6 hours | 50% | |
| Dexamethasone | 2 mg/kg | Intraperitoneal | 3 hours | ~80% |
| Diclofenac | 5 mg/kg | Not specified | Not specified | ~30% |
| 20 mg/kg | Not specified | Not specified | ~60% |
Disclaimer: The data in these tables are compiled from different studies and are not the result of direct comparative experiments. This indirect comparison may not accurately reflect the relative potencies of these compounds.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and related lignans are attributed to their ability to modulate key inflammatory signaling pathways. In contrast, synthetic anti-inflammatory drugs have well-defined mechanisms of action.
This compound and Nortrachelogenin:
The primary mechanism of action for Nortrachelogenin involves the inhibition of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1) protein expression.[2] This leads to a reduction in the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2).[2] It is important to note that Nortrachelogenin does not appear to affect the expression of cyclooxygenase-2 (COX-2) protein levels.[2] Additionally, lignans have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3]
Synthetic Anti-Inflammatory Drugs:
-
NSAIDs (e.g., Diclofenac): The principal mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4]
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. They bind to glucocorticoid receptors, and this complex translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Below are diagrams illustrating the potential signaling pathways affected by these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to each well, except for the control wells.
-
The plate is incubated for an additional 24 hours.
-
After incubation, the supernatant from each well is collected.
-
Nitrite concentration in the supernatant, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is read at approximately 540 nm using a microplate reader.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
-
2. In Vivo Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss albino mice (or other suitable strains) weighing 20-25 g are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Assay Procedure:
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer.
-
The mice are divided into different groups: a control group, a standard drug group (e.g., dexamethasone or diclofenac), and test groups receiving different doses of the compound of interest (e.g., Nortrachelogenin).
-
The test compounds or the standard drug are administered intraperitoneally or orally. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
The available preclinical data suggests that this compound and its related compound Nortrachelogenin possess significant anti-inflammatory properties. Their mechanism of action appears to differ from traditional NSAIDs by not directly targeting COX-2 protein expression, but rather by inhibiting iNOS and mPGES-1, and potentially modulating the NF-κB and MAPK signaling pathways. While the in vivo data for Nortrachelogenin shows a lower potency compared to dexamethasone at the tested doses, it is important to consider that the doses were not equimolar and the routes of administration may influence bioavailability.
Further research, particularly direct, head-to-head comparative studies with standardized protocols, is necessary to definitively establish the comparative efficacy of this compound against synthetic anti-inflammatory drugs. The unique mechanism of action of this class of lignans may offer a promising avenue for the development of novel anti-inflammatory agents with potentially different side-effect profiles compared to existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
In Vivo Validation of Bis-5,5-nortrachelogenin's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative in vivo anti-inflammatory effects of Bis-5,5-nortrachelogenin (BNTG), a lignan compound, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited availability of direct in vivo data for BNTG, this guide draws upon experimental evidence from its closely related analog, nortrachelogenin, to project its potential efficacy and mechanism of action. In vitro data for BNTG's inhibitory effect on nitric oxide (NO) production provides a foundational rationale for its anti-inflammatory potential.
Executive Summary
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The data presented below for nortrachelogenin is used as a proxy to hypothesize the potential efficacy of BNTG.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| Nortrachelogenin | 100 mg/kg | Intraperitoneal (i.p.) | 3 hours | 53% | [3] |
| 6 hours | 50% | [3] | |||
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | 2, 3, 4, 5 hours | 54%, 54%, 54%, 33% | [4] |
| 20 mg/kg | Intraperitoneal (i.p.) | 4 hours | Significant inhibition | [5] |
Note: The data for Nortrachelogenin and Indomethacin are from separate studies and are presented for comparative purposes. Direct head-to-head studies are needed for a definitive comparison.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Lignans, as a class of compounds, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The proposed mechanism for BNTG involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method for assessing acute inflammation.
1. Animals:
-
Male Swiss albino mice (25-30 g) are used.
-
Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Groups:
-
Group I (Control): Receives the vehicle (e.g., 0.9% saline or 1% Tween 80 in saline).
-
Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, i.p.).
-
Group III (Test Group): Receives this compound at various doses (e.g., 25, 50, 100 mg/kg, i.p.).
3. Procedure:
-
Thirty minutes to one hour after the administration of the vehicle, Indomethacin, or BNTG, acute inflammation is induced.
-
0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
The paw volume is measured immediately before the carrageenan injection (V0) and at specified time intervals after (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
4. Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V0).
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking, preliminary in vitro data and findings from its structural analog, nortrachelogenin, are promising. The hypothesized mechanism of action through the inhibition of the NF-κB signaling pathway aligns with the known anti-inflammatory properties of other lignans.
To definitively validate the anti-inflammatory potential of this compound, the following future studies are recommended:
-
In vivo efficacy studies: Conduct dose-response studies of BNTG in the carrageenan-induced paw edema model, directly comparing its efficacy to Indomethacin.
-
Mechanism of action studies: Investigate the effect of BNTG on the NF-κB pathway in vivo by measuring the nuclear translocation of NF-κB and the expression of downstream pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6) in inflamed tissues.
-
Chronic inflammation models: Evaluate the efficacy of BNTG in models of chronic inflammation, such as the complete Freund's adjuvant-induced arthritis model.
-
Pharmacokinetic and toxicity studies: Determine the pharmacokinetic profile and assess the safety and potential side effects of BNTG.
These studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis-5,5-nortrachelogenin
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Bis-5,5-nortrachelogenin, a lignan compound isolated from the roots of Wikstroemia indica.[] Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Measures
Key Precautionary Statements for Handling:
-
Avoid release to the environment.
-
Wash skin thoroughly after handling.[3]
-
Wear protective gloves, eye protection, and face protection.[3]
-
Use only in a well-ventilated area or outdoors.
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
| Hazard Class | Precautionary Action | Citation |
| Acute Aquatic Toxicity | P273: Avoid release to the environment. | [2] |
| Skin Irritation (Assumed) | P264: Wash skin thoroughly after handling. | |
| Eye Irritation (Assumed) | P280: Wear eye protection/face protection. | [3] |
| Respiratory Irritation (Assumed) | P261: Avoid breathing dust. |
Detailed Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.
Step 1: Segregation of Waste
-
Solid Waste: Collect un-used or expired pure this compound, and any materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated gloves, bench paper) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical names of any solvents or other chemicals in the container.
-
Approximate concentrations and volumes.
-
The primary hazard(s): "Toxic to Aquatic Life"
-
Date of waste generation.
-
Step 3: Storage of Waste
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from drains and sources of ignition.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Provide the waste disposal company with all available safety information, including the known aquatic toxicity.
-
Dispose of contents and container in accordance with all applicable local, state, and federal environmental regulations.[3]
Emergency Procedures
-
Spills:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. For significant dust, respiratory protection may be necessary.
-
Carefully sweep up solid material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
-
Personal Contamination:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safe Handling of Bis-5,5-nortrachelogenin: A Guide for Laboratory Personnel
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for Bis-5,5-nortrachelogenin is not publicly available. This compound is a complex natural product, and like many novel research chemicals, its toxicological properties have not been fully characterized.[1][2] Therefore, it is imperative to treat this compound as a potentially hazardous substance with unknown toxicity. The following guidelines are based on established best practices for handling potent, cytotoxic, and uncharacterized chemical compounds in a laboratory setting.[1][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment
In the absence of specific data, assume that this compound may be:
-
Acutely Toxic: Harmful if ingested, inhaled, or absorbed through the skin.
-
Cytotoxic: Capable of damaging or killing cells.
-
Mutagenic or Teratogenic: Potentially causing genetic mutations or harm to a developing fetus.[4]
All handling procedures must reflect these potential hazards. A formal risk assessment should be conducted by the principal investigator or laboratory supervisor before any work begins.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against chemical exposure.[5][6] All PPE should be inspected for integrity before each use. The minimum required PPE for handling this compound is summarized in the table below.
| Task | Item | Specification | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | Gloves | Double-gloving with powder-free nitrile gloves (Category III).[7] | Prevents skin contact. Double-gloving provides an extra layer of protection against tears and contamination. |
| Lab Coat/Gown | Disposable, long-sleeved gown with knit cuffs.[8] | Protects skin and personal clothing from contamination. Cuffs prevent particles from entering sleeves. | |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield.[5] | Protects eyes and face from airborne powder and potential splashes. | |
| Respiratory Protection | Fit-tested N95 or N100 respirator.[5] | Prevents inhalation of fine particles, which is a primary exposure risk with potent solid compounds. | |
| Handling Solutions | Gloves | Double-gloving with powder-free nitrile gloves. | Protects against skin absorption from splashes. Change outer glove immediately upon contamination. |
| Lab Coat/Gown | Long-sleeved lab coat or disposable gown. | Protects skin and clothing from splashes. | |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles.[8] | Provides a seal around the eyes to protect from splashes. | |
| General Laboratory Work (in designated area) | Basic PPE | Closed-toe shoes, long pants, lab coat, safety glasses, single pair of nitrile gloves. | Standard laboratory practice to prevent incidental contact.[9] |
Operational Plan: Step-by-Step Guidance
All work with this compound must be performed within a designated area, such as a certified chemical fume hood or a glove box, to minimize contamination of the general laboratory space.[10]
Receiving and Storage
-
Upon receipt, check the integrity of the external packaging for any damage or leaks.[5]
-
Transport the sealed container directly to the designated storage area.
-
Store the compound in a clearly labeled, sealed, and chemically compatible container.
-
The storage location should be a secure, ventilated cabinet, segregated from incompatible materials.[11] The container label must include the chemical name, hazard warnings (e.g., "Potentially Toxic - Handle with Extreme Caution"), and the date received.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE for handling solid compounds (double gloves, disposable gown, face shield, N95 respirator).
-
Prepare the designated work area (chemical fume hood) by lining the surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (analytical balance, spatulas, weigh paper, vials, solvent, vortexer) within the fume hood.
-
-
Weighing the Compound:
-
Perform all manipulations at least 6 inches inside the fume hood sash.[1]
-
Carefully open the container with the solid this compound.
-
Using a dedicated spatula, carefully transfer the desired amount of powder to weigh paper or a tared vial on the balance. Avoid creating airborne dust.
-
Once weighing is complete, securely cap the stock container.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the weighed compound using a calibrated pipette.
-
Securely cap the vial.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
-
Post-Procedure Cleanup:
-
Wipe down the exterior of the stock solution vial with a solvent-dampened towel (e.g., 70% ethanol) to decontaminate the surface.
-
Carefully fold the disposable bench liner inward and place it, along with used weigh paper, spatulas, and outer gloves, into a designated cytotoxic/hazardous waste bag inside the hood.[12]
-
Wipe down the balance and all surfaces inside the fume hood.
-
Remove PPE in the correct order (gown, outer gloves, face shield, respirator, inner gloves) and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water.[13]
-
Spill Management
-
A spill kit specifically for cytotoxic or hazardous chemicals must be readily available.[8]
-
Small Spill (<5 mL or 5 g):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent pads from the spill kit.
-
Work from the outside in, gently cleaning the area.
-
Place all contaminated materials into the hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution, followed by a water rinse.[6]
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the contaminated area.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[11][12][14] Under no circumstances should this waste be disposed of in the regular trash or down the drain.[11][13]
-
Solid Waste: Contaminated gloves, gowns, bench liners, weigh paper, and other solid materials must be placed in a clearly labeled, leak-proof hazardous waste container.[12] This container should be marked with a "Hazardous Waste" or "Cytotoxic Waste" label.[11]
-
Liquid Waste: Unused solutions or solvent rinsates must be collected in a sealed, compatible, and shatter-proof waste container. The container must be labeled with the words "Hazardous Waste" and list all chemical constituents.[15]
-
Sharps Waste: Contaminated needles, syringes, and glass vials must be placed directly into a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.
-
Decontamination: Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[14][16] After rinsing, the container can be managed as non-hazardous waste after defacing the label.[14]
All waste must be collected for disposal by the institution's EHS department.
Visual Workflows
The following diagrams illustrate the key operational and disposal plans for handling this compound.
Caption: Safe handling workflow for potent compounds.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. greenhousetreatment.com [greenhousetreatment.com]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. zmshealthbio.com [zmshealthbio.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
